Product packaging for Stannic selenide(Cat. No.:CAS No. 20770-09-6)

Stannic selenide

Cat. No.: B1590759
CAS No.: 20770-09-6
M. Wt: 276.7 g/mol
InChI Key: KBPGBEFNGHFRQN-UHFFFAOYSA-N
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Description

Stannic Selenide, also known as Tin(IV) Selenide or SnSe2, is a layered two-dimensional (2D) semiconductor belonging to the transition metal dichalcogenide (TMDC) family . Its structure consists of Se-Sn-Se layers bound by weak van der Waals forces, allowing for exfoliation into single or few-layer nanosheets . This compound is an n-type semiconductor with a band gap that is tunable from approximately 1.0 eV in its bulk form to around 2.0 eV in few-layer thin films, making it highly attractive for a wide spectrum of photoelectronic applications . The primary research value of SnSe2 lies in its exceptional electronic and optoelectronic properties. Few-layer SnSe2 exhibits high photoresponsivity and very fast response speeds, positioning it as a promising active material for field-effect transistors and high-performance photodetectors . Recent groundbreaking research has also demonstrated its use in ultra-sensitive terahertz detectors, with a reported sensitivity thousands of times higher than existing detectors, highlighting its critical potential for future 6G communication technology . Furthermore, its layered structure and electronic properties make it a candidate for investigation in energy storage and conversion, including as an electrode material for lithium-ion batteries and supercapacitors . This material is offered in high-purity powder and crystal forms, suitable for synthesis via chemical vapor deposition (CVD) or for direct exfoliation into 2D nanostructures . This product is intended For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Se2Sn B1590759 Stannic selenide CAS No. 20770-09-6

Properties

IUPAC Name

bis(selanylidene)tin
Source PubChem
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InChI

InChI=1S/2Se.Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPGBEFNGHFRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Se]=[Sn]=[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SnSe2, Se2Sn
Record name tin(IV) selenide
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Source PubChem
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Molecular Weight

276.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20770-09-6
Record name Stannic selenide
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Record name Tin Diselenide
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Record name STANNIC SELENIDE
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Synthetic Methodologies and Growth Techniques for Tin Selenides

Solution-Based Synthesis Approaches

Solution-based methods are versatile and widely employed for the production of stannic selenide (B1212193) in various forms, including thin films, nanoparticles, and complex nanostructures. These techniques involve the chemical reaction of precursors in a liquid medium, allowing for precise control over the growth conditions.

Hydrothermal and solvothermal synthesis are prominent methods for producing crystalline stannic selenide. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, typically an autoclave. nih.govnih.gov This environment facilitates the dissolution and recrystallization of materials that are insoluble under ordinary conditions.

For this compound, these methods are valued for their ability to yield high-quality, well-defined crystalline structures. For instance, SnSe2 nanodisks have been successfully synthesized via a hydrothermal method. researchgate.net The process allows for control over the size and morphology of the resulting nanostructures by adjusting parameters such as reaction temperature, time, solvent type, and precursor concentration. A one-pot hydrothermal method has been utilized to synthesize SnSe/SnSe2 heterojunctions directly onto a photoanode, demonstrating the method's utility in fabricating complex device structures. rsc.org

PrecursorsSolventTemperature (°C)Time (h)Resulting MorphologyReference
SnCl2, SeTeflon-lined autoclave180168 (7 days)Bulk SnSe2 nih.gov
Not SpecifiedNot Specified20024SnSe nanowires researchgate.net
Not SpecifiedAqueousNot SpecifiedNot SpecifiedSnSe/SnSe2 heterojunctions rsc.org

This table presents a selection of reported experimental parameters for the hydrothermal and solvothermal synthesis of tin selenides.

Chemical-bath deposition (CBD) is a simple and cost-effective technique used to deposit thin films of this compound onto various substrates. This method involves the slow, controlled precipitation of the compound from a solution containing its constituent ions. The substrate is immersed in the chemical bath, and the film grows on its surface as the reaction proceeds.

The key to successful CBD is maintaining control over the reaction kinetics to ensure the formation of a uniform and adherent film. This is typically achieved by adjusting the pH, temperature, and concentration of the reactants. While many reports focus on tin monoselenide (SnSe), the principles of CBD are applicable to the deposition of SnSe2 films by using appropriate tin(IV) precursors and controlling the reaction conditions to favor the formation of the desired phase. The technique is particularly advantageous for large-area depositions, a critical requirement for applications such as solar cells. mdpi.com

Electrodeposition is a versatile technique for synthesizing this compound thin films. unipd.it This method involves the reduction of ionic species from an electrolyte solution onto a conductive substrate by applying an electrical potential. It offers excellent control over film thickness, composition, and morphology by manipulating parameters such as electrolyte composition, deposition potential, current density, and temperature. researchgate.net

Both SnSe and SnSe2 phases can be formed through electrodeposition. researchgate.net For instance, photoelectrically active tin selenide coatings have been manufactured by electrodepositing tin and selenium from separate solutions. researchgate.net The deposition of selenium at a potential of -0.85V was found to promote the formation of the SnSe2 phase. researchgate.net The use of complexing agents, such as oxalate, can help to stabilize the electrolyte bath and prevent the unwanted precipitation of tin oxides, leading to the formation of orthorhombic single-phase SnSe with minor proportions of SnSe2. researchgate.netcsic.es

PrecursorsElectrolyte/SolventDeposition Potential (V vs. SCE)SubstrateResulting PhaseReference
SnSO4, H2SeO3Acidic aqueous solution-0.85 (for Se)TiSnSe2 researchgate.net
Sn(II), Se(IV)Oxalate-based aqueous solution-0.5 to -0.6 (vs. sat. Ag/AgCl)GoldPolycrystalline SnSe with SnSe2 in minor proportion researchgate.net
SnCl2, SeO2Acidic aqueous solutionsNot specifiedNot specifiedAmorphous to polycrystalline Sn~xSe mst.edu
Sn(IV), Se(IV)Choline chloride-glycerol deep eutectic solventNot specifiedGlassy carbonSn-Se compound vub.be

This table summarizes key parameters from various studies on the electrodeposition of tin selenides.

Chemical precipitation is a straightforward and scalable method for synthesizing this compound nanoparticles. This bottom-up approach involves mixing solutions of precursors containing tin and selenium ions, leading to the formation of an insoluble this compound product that precipitates out of the solution.

The properties of the resulting nanoparticles, such as size, shape, and crystallinity, are influenced by factors like precursor concentration, reaction temperature, pH, and the presence of capping agents or surfactants. For example, sheet-like nanocrystalline SnSe with an orthorhombic phase has been prepared at room temperature by reacting a selenium alkaline aqueous solution with a tin(II) complex. wikipedia.org Another approach involves dissolving selenium powder in a sodium hydroxide (B78521) solution and then adding a solution of tin(II) chloride dihydrate and citric acid to precipitate nanoparticles. This method is valued for its simplicity and low-temperature operation. ripublication.com

The spin coating-chemical co-reduction technique is a method for fabricating thin films, which can be adapted for this compound. This process typically involves depositing a precursor solution onto a substrate, which is then spun at high speed to create a uniform thin layer. A subsequent chemical co-reduction step, often involving heat treatment in a reducing atmosphere, converts the precursor film into the desired compound.

This strategy combines the advantages of solution-based deposition with a chemical conversion step, offering a pathway to produce oriented chalcogenide thin films. researchgate.net For instance, thin films of tin disulfide (SnS2), a compound structurally similar to SnSe2, have been synthesized using a spin coating technique with an aqueous solution of stannic chloride and thioacetamide. researchgate.net A similar approach could be employed for this compound by selecting appropriate selenium precursors.

Colloidal synthesis represents a powerful and versatile approach for producing high-quality this compound nanostructures with well-controlled size and shape. semanticscholar.org This method involves the reaction of molecular precursors in a high-boiling-point organic solvent in the presence of stabilizing ligands or surfactants.

A common technique within this category is the "hot-injection" method, where a solution of one precursor is rapidly injected into a hot solution of the other precursor, leading to a burst of nucleation and subsequent particle growth. nih.gov This allows for the synthesis of monodisperse nanocrystals. A rapid bottom-up colloidal synthetic route has been developed to synthesize SnSe2 nanosheets within minutes. rsc.org The choice of precursors, solvents, and reaction temperature allows for the tuning of the final product's properties, making it a highly adaptable method for producing a range of metal selenide nanocrystals. rsc.org

Vapor-Phase and Physical Deposition Techniques

Vapor-phase and physical deposition techniques are cornerstone methodologies for fabricating high-quality this compound (SnSe₂) thin films and crystals. These methods involve the transport of precursor materials in the vapor phase onto a substrate, where they react or condense to form the desired material. The choice of technique significantly influences the structural, optical, and electronic properties of the resulting this compound.

Chemical Vapor Deposition (CVD) and its Variants (MOCVD, PECVD)

Chemical Vapor Deposition (CVD) is a versatile technique for synthesizing thin films and nanostructured materials like this compound. nih.gov The process relies on chemical reactions of gaseous precursors on a heated substrate. For successful CVD of this compound, the reactants must have sufficient vapor pressure, non-target reaction byproducts must be volatile, and the deposited film and substrate must have low vapor pressure at the deposition temperature. nih.gov

One approach to CVD involves the use of tin(IV) iodide (SnI₂) and selenium (Se) as precursors. rsc.orgresearchgate.net By carefully controlling the positions of the precursors and the substrate, and thereby the temperature and vapor pressure, high-quality, few-layer SnSe₂ can be synthesized. rsc.orgrsc.org Traditional precursors like tin oxides can be problematic due to high melting points, while some organic precursors are sensitive to moisture and oxygen. rsc.org

A recent study demonstrated the direct growth of 2D-SnSe₂ films with tunable thicknesses via metal-organic chemical vapor deposition (MOCVD) at a remarkably low temperature of 200 °C. miragenews.com This method provides excellent control over volatile metal-organic precursors and utilizes decoupled dual-temperature zones for high-temperature ligand cracking and low-temperature growth, resulting in films with outstanding crystallinity and phase homogeneity across an entire wafer. miragenews.com In another study, single-source precursors, specifically distorted octahedral complexes [SnCl₄{ⁿBuSe(CH₂)ₙSeⁿBu}] (where n=2 or 3), have been effectively used in low-pressure CVD (LPCVD) to deposit microcrystalline, single-phase tin diselenide films on various substrates like SiO₂, Si, and TiN. acs.orgacs.org

While MOCVD has shown success, there is limited specific research available on the use of Plasma-Enhanced Chemical Vapor Deposition (PECVD) for the synthesis of this compound. PECVD utilizes plasma to enhance the chemical reactions, which can allow for lower deposition temperatures. wikipedia.orgsemicore.com

Table 1: Research Findings on CVD and MOCVD of this compound
TechniquePrecursorsSubstrateDeposition Temperature (°C)Key FindingsReference
CVDSnI₂, SeMicaNot specifiedAchieved controllable precursor evaporation and avoided mixed products by adjusting precursor/substrate positions. rsc.orgrsc.org
MOCVDMetal-organic precursorsWafer-scale200Enabled uniform deposition of 2D-SnSe₂ films with tunable thickness and high crystallinity. miragenews.com
LPCVD[SnCl₄{ⁿBuSe(CH₂)ₙSeⁿBu}] (n=2 or 3)SiO₂, Si, TiN450 - 550Produced single-phase, crystalline SnSe₂ films. The orientation of crystallites depended on film thickness. acs.orgacs.org

Physical Vapor Deposition (PVD) and Related Methods

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition techniques where a material is vaporized and then condensed to form a thin film. Stoichiometric tin diselenide platelet crystals have been successfully prepared using a PVD method in a high vacuum environment (~10⁻⁶ mbar) within a custom dual-zone furnace. The key to successful growth was optimizing the temperature difference (ΔT) between the nutrient and growth zones, which was varied between 270 to 420 °C. This optimization resulted in high-quality platelets without screw dislocations or other defects.

Thermal Evaporation and Co-Evaporation

Thermal evaporation is a straightforward PVD technique where a source material is heated in a vacuum until it evaporates, and the vapor then condenses on a cooler substrate. Multilayer thin films of SnSe and SnSe₂ have been prepared by the successive evaporation of tin and selenium layers. The as-deposited films exhibited an orthorhombic crystal structure (SnSe), which transformed to a hexagonal structure (SnSe₂) upon annealing.

Co-evaporation, a variant of thermal evaporation, involves the simultaneous evaporation of two or more materials from different sources to form a compound film on a substrate. This method has been employed to deposit SnSe thin films using separate tin and selenium sources. The properties of the resulting films are highly dependent on the evaporation rate and film thickness. For instance, in one study, SnSe thin films were deposited with evaporation rates of 1, 2.5, and 5 Å/s to thicknesses of 0.6, 0.9, and 1.3 μm. stanford.edu Another study prepared polycrystalline thin films with varying SnSe and SnSe₂ content by adjusting the source and substrate temperatures during co-evaporation of Sn and Se. semicore.com The substrate temperature was maintained in a narrow range of 270–300 °C. semicore.com

Table 2: Research Findings on Thermal Evaporation and Co-Evaporation of Tin Selenides
TechniqueSource MaterialsSubstrateSubstrate Temperature (°C)Key ParametersResulting PhaseReference
Thermal EvaporationTin, SeleniumNot specifiedNot specifiedSuccessive evaporationSnSe (as-deposited), SnSe₂ (annealed)
Co-evaporationTin, SeleniumGlassNot specifiedEvaporation rate: 1, 2.5, 5 Å/s; Film thickness: 0.6, 0.9, 1.3 μmSnSe stanford.edu
Co-evaporationTin, SeleniumSoda-lime glass270 - 300Film thickness: 330 nmMixed SnSe and SnSe₂ semicore.com

Sputtering Techniques (RF, Magnetron)

Sputtering is a PVD process where atoms are ejected from a solid target material due to bombardment by energetic ions. In RF magnetron co-sputtering, thin films of tin selenide with varying atomic ratios have been fabricated and subsequently annealed at different temperatures. This technique allows for precise control over the film's composition and properties.

Magnetron sputtering has been utilized to deposit SnSe films from a single SnSe target. A modified direct current (DC) power supply was employed, which enabled stable sputtering of the low-conductivity SnSe target without issues like cracking and arcing. The sputtering power was varied between 120, 140, and 170 W, which was found to influence the thickness and microstructure of the films. rsc.org All depositions were conducted at room temperature in an argon atmosphere. rsc.org In another approach, tin selenide thin films were produced by the selenization of DC magnetron sputtered tin metallic precursors at temperatures ranging from 300 °C to 570 °C. soton.ac.uk Films selenized between 300 °C and 470 °C were composed of the hexagonal-SnSe₂ phase. soton.ac.uk

Table 3: Research Findings on Sputtering of Tin Selenides
TechniqueTarget/PrecursorSubstrate TemperatureSputtering Power/Selenization TemperatureResulting PhaseReference
RF Magnetron Co-sputteringTin and Selenium targetsVaried annealing temperaturesNot specifiedSnSeₓ
DC Magnetron SputteringSnSe targetRoom temperature120, 140, 170 WSnSe rsc.org
DC Magnetron Sputtering + SelenizationSn metallic precursorNot specified300 - 470 °CSnSe₂ soton.ac.uk

Atomic Layer Deposition (ALD) for Controlled Film Growth

Atomic Layer Deposition (ALD) is a thin film deposition technique based on sequential, self-limiting chemical reactions. ALD allows for precise thickness control at the atomic level, excellent conformality, and uniformity over large areas. Tin selenide thin films have been synthesized using ALD with tetrakis(dimethylamino)tin(IV) (Sn(N(CH₃)₂)₄) and bis(trimethylsilyl)selenide (Se(Si(CH₃)₃)₂) as precursors, with the co-injection of ammonia (NH₃) being essential for the film growth. miragenews.com A critical aspect of this process is the ability to control the Sn/Se ratio by varying the deposition temperature. Below 150 °C, amorphous SnSe₂ films were formed, while at temperatures above 170 °C, the composition shifted towards SnSe due to crystallization and selenium desorption. miragenews.com

Another ALD process for SnSe structures utilized tetraethyltin (Et₄Sn) and hydrogen selenide (H₂Se) as precursors. Film growth was observed at temperatures above 250 °C, with the morphology of the deposited layer being dependent on the temperature. At 350 °C, sphere-shaped nanoparticles were formed, while at 450 °C, petal-shaped crystal islands were observed.

Table 4: Research Findings on ALD of this compound
PrecursorsCo-reactantDeposition Temperature (°C)Resulting Phase/MorphologyReference
Sn(N(CH₃)₂)₄, Se(Si(CH₃)₃)₂NH₃<150Amorphous SnSe₂ miragenews.com
Sn(N(CH₃)₂)₄, Se(Si(CH₃)₃)₂NH₃>170Crystalline SnSe miragenews.com
Et₄Sn, H₂Se-350Sphere-shaped SnSe particles
Et₄Sn, H₂Se-450Petal-shaped SnSe crystal islands

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a PVD technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material that is to be deposited. This process has been utilized for the preparation of arsenic-doped tin selenide thin films. The flexibility and control offered by PLD allow for the fabrication of complex material systems and multilayered structures. The method often results in stoichiometric transfer of material from the target to the film. researchgate.net In a study on arsenic-doped SnSe, pulsed UV laser deposition was used to grow highly (h00) oriented orthorhombic SnSe phase films from hot-pressed targets. researchgate.net

Close Space Sublimation (CSS)

Close Space Sublimation (CSS) is a physical vapor deposition technique effective for creating thin films of semiconductor materials. In this method, the source material and the substrate are placed in close proximity within a vacuum chamber. Heating the source material causes it to sublimate, and the resulting vapor deposits onto the cooler substrate, forming a thin film. The short distance between the source and substrate allows for high material transfer efficiency and relatively high deposition rates at lower vacuum pressures compared to other evaporation techniques.

While detailed studies specifically on the CSS of this compound are not extensively documented in the provided search results, the methodology has been successfully applied to similar tin chalcogenides, such as tin disulfide (SnS2) and tin monoselenide (SnSe). For the deposition of SnS2 thin films using SnS2 powder as the source, an optimal source temperature of 580 °C was identified to produce hexagonal phase films with a preferred orientation. researchgate.net At higher temperatures, such as 650 °C, other tin sulfide (B99878) phases like Sn2S3 began to form. researchgate.net In the case of SnSe thin films, a close-spaced vapor transport technique, a variant of CSS, has been used with a source temperature of 650 °C and a substrate temperature of 600 °C to deposit crystalline films. chalcogen.ro These examples suggest that precise temperature control of both the source and substrate is a critical parameter for controlling the stoichiometry and crystal quality of the resulting this compound thin films.

Table 1: CSS Parameters for Related Tin Chalcogenides

Compound Source Material Source Temperature (°C) Substrate Temperature (°C) Resulting Phase
SnS2 SnS2 Powder 580 - Hexagonal SnS2
SnS2 SnS2 Powder 650 - Mixed phases including Sn2S3

Solid-State and Other Advanced Synthesis Routes

Direct Reaction of Elemental Precursors

The most common and straightforward method for synthesizing bulk this compound is the direct reaction of its constituent elements. This solid-state synthesis involves heating stoichiometric amounts of high-purity tin and selenium powders in a sealed, evacuated ampoule, typically made of quartz. The reaction is carried out at elevated temperatures, generally above 350 °C, to facilitate the combination of the elements. smolecule.com

A common approach is a melt-growth method, where the mixture of tin and selenium is heated to a temperature above the melting point of the resulting compound. For instance, in the synthesis of the related tin monoselenide (SnSe), the ampoule is heated slowly to 875 ± 2 °C and held for an extended period, such as 20 hours, to ensure a complete and homogenous reaction. nih.gov The ampoule may be shaken or agitated during this period to promote mixing. nih.gov After the reaction is complete, the ampoule is slowly cooled to room temperature to allow for the formation of a crystalline ingot. The phase of the resulting tin selenide (SnSe or SnSe2) is dependent on the initial stoichiometry of the reactants. For this compound, a 1:2 molar ratio of tin to selenium is used. This method is effective for producing large, single-crystalline bulk materials. nih.gov

Mechanical Alloying for Material Synthesis

Mechanical alloying is a solid-state powder processing technique that utilizes high-energy ball milling to induce chemical reactions and phase transformations at room temperature. This method is effective for synthesizing a variety of materials, including nanostructured alloys and compounds. For the synthesis of this compound, elemental powders of tin and selenium are placed in a milling vial with grinding media (e.g., steel balls) under an inert atmosphere to prevent oxidation. The high-energy impacts from the milling process lead to repeated cold welding, fracturing, and rewelding of the powder particles, ultimately resulting in the formation of the desired compound.

The synthesis of hexagonal SnSe2 has been achieved through high-energy milling of tin and selenium powders. tuke.sk The formation of the SnSe2 phase can occur in a relatively short milling time, with one study reporting its formation after just 5 minutes of milling. tuke.sk Longer milling times can lead to a higher degree of conversion and the formation of nanocrystalline structures. For example, the mechanochemical synthesis of SnSe2 was nearly complete after 30 minutes of milling, with a conversion degree of 72%. tuke.sk The resulting product often consists of agglomerated particles composed of numerous small, idiomorphic crystals. tuke.sk

Table 2: Mechanical Alloying Parameters for this compound Synthesis

Precursors Milling Equipment Milling Time Conversion Degree Resulting Product
Tin, Selenium Planetary Ball Mill 5 minutes - Hexagonal SnSe2 phase formed

Electron Beam Irradiation Methodologies

Electron beam irradiation is a technique that can be used to induce chemical reactions and synthesize nanomaterials. While this method has been successfully employed to prepare nanocrystalline tin(II) selenide (SnSe), its application for the direct synthesis of this compound (SnSe2) is not well-documented in the provided search results. For SnSe, the process involves irradiating a mixture of precursors, such as tin(II) chloride (SnCl2) and elemental selenium, with a high-energy electron beam. researchgate.net This can be done at room temperature and atmospheric pressure, offering a rapid and clean synthesis route. researchgate.net

In the context of this compound, electron beam technology is more commonly referenced as a deposition technique rather than a direct synthesis method. Electron beam deposition involves using an electron beam to heat and evaporate a source material (e.g., SnSe powder) in a vacuum chamber, which then condenses on a substrate to form a thin film. bcpublication.orgbcpublication.org Studies have shown that when SnSe thin films are deposited using this method and subsequently annealed at elevated temperatures, a partial transformation to the SnSe2 phase can occur, alongside the formation of tin oxides if oxygen is present. bcpublication.orgbcpublication.org This indicates that while electron beam techniques are relevant to the fabrication of SnSe2-containing materials, direct synthesis from elemental precursors via irradiation is not a commonly reported method.

Melt Growth and Quenching Techniques

Melt growth is a fundamental technique for producing bulk crystalline materials from a molten state. As described in the direct reaction of elemental precursors (Section 2.3.1), this method involves heating the constituent elements in a sealed ampoule to above the melting point of the compound to form a homogenous liquid phase. nih.gov The subsequent cooling process determines the crystalline nature of the final product. Slow cooling allows for the growth of large, single crystals.

Quenching, in contrast, involves the rapid cooling of the molten material. This is typically achieved by immersing the hot ampoule in a cold medium such as ice water or liquid nitrogen. Rapid quenching is often employed to produce amorphous or metastable phases by "freezing" the disordered atomic arrangement of the liquid state. aip.org In the context of phase-change memory materials, heating a crystalline layer above its melting point followed by rapid quenching is the principle behind writing amorphous marks. aip.org

For the synthesis of crystalline this compound, a slow cooling or annealing process after melt growth is generally preferred. However, melt-quenching techniques have been used in the synthesis of related multi-component chalcogenide systems, such as Sn-Sb-Se alloys, where it can result in the formation of various crystalline phases depending on the composition and cooling rate. core.ac.uk The application of quenching specifically to produce crystalline SnSe2 is less common, as it is more typically associated with the formation of disordered structures.

Exfoliation Techniques (Mechanical, Liquid) for 2D Structures

This compound is a layered material, with strong in-plane covalent bonds and weak van der Waals forces between the layers. This structure makes it amenable to exfoliation, a process of separating the bulk material into individual or few-layer-thick nanosheets. Exfoliation is a top-down approach for producing two-dimensional (2D) materials.

Mechanical Exfoliation: This technique, famously used to isolate graphene, involves using an adhesive tape to peel off layers from a high-quality bulk crystal of SnSe2. The process is repeated on the peeled-off flakes to progressively reduce their thickness down to a single monolayer. While this method yields high-quality, pristine 2D crystals suitable for fundamental research and fabrication of high-performance electronic devices, it is a low-yield and labor-intensive process not suitable for large-scale production.

Liquid-Phase Exfoliation (LPE): This is a more scalable method for producing larger quantities of 2D nanosheets. The process typically involves two main steps: intercalation and sonication-assisted exfoliation. researchgate.net In one approach, bulk SnSe2 powder is first treated with a solution containing lithium ions (Li-ion intercalation). The lithium ions insert themselves between the SnSe2 layers, which weakens the interlayer van der Waals forces. Subsequently, the intercalated material is dispersed in a suitable solvent and subjected to ultrasonication. The ultrasonic waves provide the energy to overcome the weakened interlayer forces, exfoliating the bulk material into a dispersion of nanosheets. researchgate.net The choice of solvent is crucial for stabilizing the exfoliated nanosheets and preventing them from re-aggregating. wikipedia.org Following exfoliation, centrifugation can be used to separate nanosheets of different sizes and thicknesses. youtube.com

Table 3: Liquid-Phase Exfoliation Parameters for 2D Nanosheets

Starting Material Exfoliation Method Key Steps Solvent/Medium Resulting Product
SnSe powder Li-ion intercalation & Sonication Hydrothermal intercalation with LiOH, followed by sonication in deionized water Ethylene glycol, Deionized water 2D SnSe nanosheets

Two-Stage Process Synthesis

The two-stage process is a widely employed method for the synthesis of this compound (SnSe2) thin films. This technique typically involves the initial deposition of a precursor material, followed by a second stage of reaction, often a thermal treatment, to form the final compound. A common variation of this method is the selenization of a metallic tin precursor.

The synthesis process begins with the deposition of a thin layer of metallic tin onto a substrate. This can be achieved through various physical vapor deposition techniques such as sputtering or thermal evaporation. The thickness of this initial tin layer is a critical parameter that influences the final thickness and properties of the this compound film.

In the second stage, the tin-coated substrate is subjected to a selenization process. This involves heating the substrate in a selenium-rich atmosphere at elevated temperatures. The temperature of this annealing process is a crucial factor that determines the final phase of the tin selenide compound. For instance, studies have shown that at selenization temperatures between 300 °C and 470 °C, the hexagonal-SnSe2 phase is predominantly formed. rsc.org However, as the temperature is increased to 530 °C and 570 °C, the orthorhombic-SnSe phase becomes dominant. rsc.org

The reaction mechanism between tin and selenium is vital for producing pure-phase SnSe thin films. researchgate.net Single-phase orthorhombic SnSe films have been achieved at selenization temperatures of 400 °C and higher, while at temperatures of 350 °C and below, a secondary phase of SnSe2 is often observed alongside the orthorhombic SnSe. springerprofessional.de

The resulting films are typically characterized to confirm their composition and structure. X-ray diffraction (XRD) is a primary tool used to identify the crystalline phases present. For example, XRD patterns of films selenized at lower temperatures show the characteristic peaks of hexagonal SnSe2. rsc.org Raman spectroscopy provides further confirmation, with specific peaks corresponding to the vibrational modes of the different tin selenide phases. rsc.org For hexagonal-SnSe2, characteristic Raman peaks are observed at approximately 119 cm⁻¹ and 185 cm⁻¹. rsc.org

ParameterDescriptionResulting Phase
Selenization Temperature The temperature at which the tin precursor is annealed in a selenium atmosphere.At 300-470 °C, hexagonal-SnSe2 is the dominant phase. rsc.org At ≥ 400 °C, single-phase orthorhombic-SnSe can be formed. springerprofessional.de At ≤ 350 °C, a mix of orthorhombic-SnSe and SnSe2 is often observed. springerprofessional.de
Precursor The initial material deposited on the substrate.Typically a thin film of metallic tin (Sn).
Atmosphere The gaseous environment during the annealing process.A selenium-rich atmosphere is required for selenization.

Spray Pyrolysis Deposition

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films of various materials, including this compound. This method involves spraying a precursor solution onto a heated substrate, where the precursors decompose and react to form the desired compound on the substrate surface.

The precursor solution for this compound deposition typically contains a tin salt and a selenium source dissolved in a suitable solvent. Common precursors include tin (IV) chloride (SnCl4·5H2O) and selenic acid (H2SeO3) or tin (II) chloride (SnCl2) and selenium dioxide (SeO2). bohrium.comchalcogen.ro The concentration of these precursors in the solution is a critical parameter that can influence the stoichiometry and properties of the resulting film. bohrium.com The choice of solvent, which can be water, alcohol, or a mixture, also plays a role in the film's quality. chalcogen.ro

The substrate temperature is one of the most influential parameters in the spray pyrolysis process. It affects the decomposition of the precursors, the nucleation and growth of the film, and its crystallinity. For the synthesis of tin selenide, substrate temperatures are typically varied over a range to optimize the film properties. For instance, studies have explored deposition temperatures from 250 °C to 500 °C. chalcogen.rojos.ac.cn It has been observed that at a substrate temperature of 270 °C, single-phased SnSe2 thin films can be obtained. jos.ac.cn As the temperature is increased to the range of 400 °C to 500 °C, the films tend to show diffraction peaks corresponding to the orthorhombic SnSe structure. jos.ac.cn Films deposited at temperatures below 350 °C are often found to be poorly crystallized. chalcogen.ro The crystallinity of the films generally increases with temperature up to an optimal point, after which it may decrease. chalcogen.ro

The properties of the spray-pyrolyzed this compound films are highly dependent on the deposition conditions. The stoichiometry of the films, as determined by techniques like Energy Dispersive X-ray Analysis (EDAX), can be controlled by adjusting the precursor concentrations. bohrium.com The morphology of the films, observed through Scanning Electron Microscopy (SEM), often reveals uniformly distributed grains over the substrate surface. chalcogen.ro X-ray diffraction (XRD) is used to determine the crystal structure and phase of the deposited films. chalcogen.ro Depending on the deposition parameters, different phases such as hexagonal SnSe2 or orthorhombic SnSe can be formed. bohrium.comjos.ac.cn

Deposition ParameterPrecursor SolutionSubstrate Temperature (°C)Resulting Film Properties
Molar Ratio (Se/Sn)Tin chloride (SnCl4·5H2O) and selenic acid (H2SeO3) in an alcoholic solution. bohrium.com470Polycrystalline structure with a mix of SnSe and SnSe2 phases. The optical band gap and photosensitivity vary with the Se/Sn ratio. bohrium.com
Precursor Concentration0.1 M SnCl2 and 0.01 M SeO2 in deionized water. chalcogen.ro250 - 400Orthorhombic SnSe structure. Crystallinity increases with temperature up to 350 °C. chalcogen.ro
Single Spray SolutionTin (II) chloride and 1,1-dimethyl-2-selenourea.270Single-phased, (001) oriented SnSe2 thin films. jos.ac.cn
Single Spray SolutionTin (II) chloride and 1,1-dimethyl-2-selenourea.400 - 500Orthorhombic SnSe structure. jos.ac.cn

Structural Investigations and Lattice Dynamics

Crystalline Phases and Polymorphism in Tin Selenides

Tin selenides, a class of binary compounds, exhibit a range of crystalline phases and polymorphism, which are critical to their material properties. The specific stoichiometry, such as tin(II) selenide (B1212193) (SnSe) and tin(IV) selenide (SnSe₂), dictates the stable crystal structures observed under various temperature and pressure conditions.

Tin(II) selenide (SnSe) is well-known for its orthorhombic crystal structures. wikipedia.org At ambient temperature and pressure, SnSe adopts a layered orthorhombic structure with the space group Pnma. wikipedia.orgresearchgate.netresearchgate.net This structure is analogous to that of black phosphorus and is characterized by a puckered, "zig-zag" arrangement of atoms within each layer. researchgate.netresearchgate.net In the Pnma phase, each tin atom is covalently bonded to three neighboring selenium atoms. wikipedia.org

A significant characteristic of SnSe is its second-order displacive phase transition from the low-temperature Pnma phase to a higher-symmetry orthorhombic structure with the space group Cmcm at elevated temperatures. researchgate.netresearchgate.netchemrxiv.org This transition typically occurs at temperatures around 750-807 K. researchgate.netresearchgate.netresearchgate.net The Cmcm phase preserves the bilayer stacking of the Pnma structure. researchgate.net This structural change is reversible and is crucial for the material's high-performance thermoelectric properties. researchgate.netresearchgate.net The transition to the Cmcm phase is also observed under high pressure, occurring between 10.5 and 12.6 GPa at room temperature. researchgate.netresearchgate.net

Crystal Structure Data for SnSe Phases
PhaseSpace GroupTemperatureLattice Parameters (Å)
Low TemperaturePnma (No. 62)Room Temperaturea = 4.4, b = 4.2, c = 11.5 wikipedia.org
High TemperatureCmcm~750 Ka = 4.310, b = 11.705, c = 4.318 researchgate.net

While SnSe is defined by its orthorhombic phases, stannic selenide (SnSe₂), also known as tin diselenide, crystallizes in a hexagonal layered structure. wikipedia.orgsmolecule.comossila.com The most commonly reported structure for SnSe₂ is the CdI₂-type lattice, which belongs to the trigonal crystal system with the space group P-3m1. smolecule.com This structure consists of a layer of tin atoms "sandwiched" between two layers of selenium atoms, forming a Se-Sn-Se trilayer unit. smolecule.comnih.gov SnSe₂ has been reported to exist in two different crystal structures: the 2H hexagonal phase and the 1T phase, which also has a CdI₂-type structure. ossila.com

In addition to the common rhombohedral and hexagonal structures, some topological insulators like bismuth selenide have been observed to transform into a monoclinic structure under high pressure. science.gov While less common for tin selenides, the existence of monoclinic phases in related chalcogenide materials suggests the possibility of such structures under specific synthesis or environmental conditions. science.govwikipedia.org The monoclinic crystal system is characterized by vectors of unequal lengths, forming a parallelogram prism where two pairs of vectors are perpendicular, and the third pair makes an angle other than 90°. wikipedia.org

A defining feature of both SnSe and SnSe₂ is their layered crystal structure. wikipedia.orgsmolecule.com In SnSe, the orthorhombic unit cell contains two inverted layers. wikipedia.org Similarly, SnSe₂ is composed of stacked two-dimensional Se-Sn-Se sheets. ossila.com Within these layers, the atoms are held together by strong covalent or iono-covalent bonds. smolecule.comresearchgate.net

The individual layers or sheets are weakly coupled to one another by van der Waals forces. wikipedia.orgsmolecule.comnih.govresearchgate.net This weak interlayer bonding is responsible for the material's significant anisotropy in electrical and thermal properties and allows for the mechanical or liquid-phase exfoliation of bulk crystals into single or few-layer nanosheets, similar to graphene and other 2D materials. ossila.comnih.gov The van der Waals interactions are crucial in defining the physical properties of layered semiconductors. researchgate.net

Microstructural and Nanoscale Morphologies

The properties of this compound are not only determined by its crystal structure but also significantly influenced by its microstructure and nanoscale morphology, which includes features like crystallite size, grain boundaries, and crystallographic orientation in thin films.

Nanocrystalline materials are characterized by ultrafine grains, typically in the nanometer size range, and a large volume fraction of grain boundaries. hhu.edu.cn In nanocrystalline selenium, a reduction in grain size leads to an increase in microstrain and can cause significant lattice distortion. hhu.edu.cnaps.org The increased volume of grain boundaries in nanocrystalline materials can lead to larger atomic displacements from their ideal lattice sites. hhu.edu.cn

The characteristics of these grain boundaries—whether they are low-angle, high-angle, or have a special character (e.g., coincidence site lattice boundaries)—play a critical role. researchgate.net Solute segregation to grain boundaries is dependent on the boundary type, with the highest concentrations often found at high-angle grain boundaries. researchgate.net Understanding and controlling the grain size and boundary characteristics in nanocrystalline this compound is essential for tuning its electronic and thermal transport properties for various applications.

When this compound is grown as a thin film, the crystallites often exhibit a preferred orientation, or texturing, on the substrate surface. researchgate.net The properties of thin films are frequently influenced by this preferred crystal orientation. mdpi.com For instance, thin films of tin selenide (SnSe) deposited by chemical bath have been shown to be polycrystalline with a preferred orientation along the (201) plane. chalcogen.ro

Structural Defects and Impurity Effects

Structural defects, particularly native point defects like vacancies, significantly influence the electronic and catalytic properties of this compound. Tin (Sn) vacancies are one type of native defect that can be present in the crystal lattice. Structure-activity analyses of 2D SnSe nanosheets suggest that Sn vacancies play a crucial role in their catalytic activity, specifically in mimicking dehydrogenase enzymes. nih.gov The presence of these vacancies can create active sites that enhance the material's performance in specific applications. nih.govresearchgate.net The controlled introduction of intrinsic atomic defects, including Sn vacancies (Vₛₙ) and Se vacancies (Vₛₑ), can be achieved by tuning synthesis conditions, such as deposition temperature. researchgate.net This "vacancy engineering" is a strategy to manipulate the material's properties for desired outcomes.

Doping this compound with impurity elements is a common strategy to modify its crystal structure and optimize its electronic and thermoelectric properties. nih.goveenewseurope.com By introducing foreign atoms into the SnSe lattice, it is possible to alter carrier concentration and tune its electrical conductivity. nih.gov

For example, silver (Ag) has been shown to be an effective dopant for SnSe thin films. eenewseurope.com When silver is added during the material synthesis process, it can significantly enhance the thermoelectric power factor. eenewseurope.com Studies on Ag-doped polycrystalline SnSe have demonstrated its effect on thermoelectric properties. nih.gov Another approach involves doping with iodine to convert the typically p-type SnSe into an n-type semiconductor. nih.gov Structural analysis using X-ray diffraction (XRD) on iron (Fe)-doped SnSe revealed that the material retained its orthorhombic single phase, indicating that the dopant atoms were incorporated into the host lattice without creating secondary phases. researchgate.net

The table below summarizes the effects of different dopants on this compound.

DopantHost MaterialSynthesis MethodEffect on Structure/Properties
Silver (Ag)SnSe Thin FilmChemical Vapor Deposition (CVD)300% improvement in thermoelectric power factor compared to undoped samples. eenewseurope.com
Iodine (I)SnSeNot SpecifiedConverts p-type SnSe to n-type. nih.gov
Iron (Fe)SnSeNot SpecifiedRetains orthorhombic single phase; modifies morphology from plates to rods/nanoparticles. researchgate.net

This compound exhibits significant atomic-level disorder and undergoes temperature-induced phase transitions that are critical to its properties, particularly its high thermoelectric efficiency. aps.org At room temperature, SnSe typically crystallizes in a Pnma orthorhombic structure. wikipedia.orgaps.org As the temperature increases to around 800 K, it undergoes a phase transition to a higher symmetry Cmcm orthorhombic structure. wikipedia.orgaps.orgaps.org This is a second-order phase transition driven by the collapse of a zone border phonon. aps.org

This structural change preserves many of the advantageous transport properties of SnSe. wikipedia.org The high-temperature Cmcm phase has a substantially reduced energy gap and enhanced carrier mobilities while maintaining the ultralow thermal conductivity that is key to its high thermoelectric figure of merit (ZT). wikipedia.org The transition is reversible and helps to maintain a high power factor. wikipedia.org First-principles calculations have shown that this phase transition is accompanied by huge nonperturbative anharmonic effects that dominate its vibrational and thermal transport properties. aps.org

In some cases, thin films can contain a mixture of phases. For instance, films deposited at certain temperatures can show the presence of both the hexagonal SnSe₂ phase and the orthorhombic SnSe phase. researchgate.net The ratio of these phases can be controlled by the synthesis conditions. researchgate.net Furthermore, thermally induced phase transitions can be used as a method to synthesize SnSe₂ thin films from SnSe precursors. semanticscholar.org

Advanced Structural Characterization Methodologies

X-ray diffraction (XRD) is a primary and indispensable tool for the structural characterization of this compound in its various forms, from bulk crystals to thin films and nanostructures. hqgraphene.comhqgraphene.com XRD analysis is used to confirm the crystal structure, identify the phase composition, and determine crystallite size and orientation. researchgate.netresearchgate.net

For this compound, XRD patterns can distinguish between the two common phases: the orthorhombic SnSe and the hexagonal SnSe₂. wikipedia.orgresearchgate.netrsc.org For example, in studies of thin films prepared by selenization, XRD patterns showed that films processed between 300 °C and 470 °C were composed of the hexagonal-SnSe₂ phase, while those processed at higher temperatures (530 °C and 570 °C) showed orthorhombic-SnSe as the dominant phase. rsc.org The patterns can also reveal preferential crystal orientation; for instance, the orthorhombic-SnSe phase often shows a preferred orientation along the (400) crystallographic plane. rsc.org

XRD is also used to analyze the structure of doped materials. Studies on Fe-doped SnSe used XRD to confirm that all samples maintained an orthorhombic single phase, indicating successful doping without the formation of secondary phases. researchgate.net In the characterization of single crystals, both single-crystal and powder XRD techniques are employed. hqgraphene.comhqgraphene.com For a SnSe₂ single crystal aligned along the (001) plane, distinct diffraction peaks corresponding to the (00l) family of planes (where l = 1, 2, 3, 4, 5) are observed. hqgraphene.com

The table below lists characteristic XRD peaks for different phases of this compound as reported in the literature.

Material PhaseJCPDS Card No.Prominent 2θ Peak(s)Corresponding Plane(s)
SnSe (Orthorhombic)98-002-4334~30°(111)
SnSe₂ (Hexagonal)98-004-8929 / 96-154-8806~14.3°, ~30°, ~31.1°(001), (011), (101)

Electron diffraction studies, often conducted in conjunction with transmission electron microscopy (TEM), provide complementary structural information at the nanoscale, allowing for the detailed analysis of individual nanostructures like nanosheets and nanowires.

Electron Microscopy (SEM, TEM, HRTEM) and Associated Techniques (EDS, EDAX)

Electron microscopy techniques are pivotal in characterizing the morphology, crystal structure, and elemental composition of this compound (SnSe₂). Scanning Electron Microscopy (SEM) is frequently employed to investigate the surface topography of SnSe₂ thin films and nanostructures. For instance, studies on SnSe₂ thin films have utilized SEM to reveal their morphology, which can vary from needle-like grains to flower-like or layered structures depending on the synthesis conditions.

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) provide more detailed insights into the internal structure of the material. TEM analysis of mechanochemically synthesized composites containing hexagonal SnSe₂ has identified crystallites ranging in size from 3 nm to over 100 nm, often exhibiting a plate-like morphology researchgate.net. HRTEM images of these nanocrystals have resolved the lattice fringes, confirming their crystalline nature. For example, in SnSe/SnSe₂ composites, HRTEM has shown idiomorphic hexagonal SnSe₂ crystals with clearly resolved (002) and (101) lattice fringes researchgate.net. Similarly, HRTEM has been used to examine SnSe₂ nanoplates, providing detailed views of their atomic structure from both side and top perspectives semanticscholar.org.

Associated techniques such as Energy-Dispersive X-ray Spectroscopy (EDS or EDAX) are used in conjunction with electron microscopes to determine the elemental composition of the samples. EDS analysis of SnSe thin films confirms the presence and stoichiometry of tin (Sn) and selenium (Se) nih.govwikipedia.org. This is crucial for verifying the successful synthesis of the desired compound and for identifying any potential impurities or variations in composition. For example, EDS-TEM mapping has been used to show the distribution of SnSe₂ nanosheets anchored within a carbon nanofiber matrix, confirming the elemental makeup of the composite structure researchgate.net.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material, providing a fingerprint of its crystal structure and phase. For tin selenides, Raman spectroscopy can distinguish between different phases, such as the orthorhombic SnSe and the hexagonal SnSe₂.

The Raman spectrum of this compound (SnSe₂) is characterized by distinct vibrational modes. The most common hexagonal (2H) polytype of SnSe₂ has two primary Raman-active modes: an out-of-plane A₁g mode and an in-plane E₉ mode. Research has identified the A₁g peak at approximately 184.5 cm⁻¹ and the E₉ peak at around 118 cm⁻¹. The A₁g mode involves the selenium atoms vibrating out of the plane, while the E₉ mode corresponds to the in-plane vibration of the selenium atoms against each other.

Studies on related tin selenide compounds, like stannous selenide (SnSe), also show characteristic Raman peaks. The Pnma phase of SnSe exhibits distinct vibrational modes that have been analyzed under various pressures. At a pressure of 1.4 GPa and a temperature of 296 K, four main vibration peaks are observed. iaea.org These modes can shift with changes in pressure and temperature, providing information on phase transitions and lattice dynamics.

Below is an interactive data table summarizing the observed Raman vibrational modes for different phases of tin selenide.

Compound/PhaseMode AssignmentRaman Shift (cm⁻¹)Experimental Conditions
SnSe (Pnma)A₁g711.4 GPa, 296 K
SnSe (Pnma)B₃g1101.4 GPa, 296 K
SnSe (Pnma)A₂g1321.4 GPa, 296 K
SnSe (Pnma)A₃g1531.4 GPa, 296 K
SnSe₂ (2H)E₉~118Room Temperature
SnSe₂ (2H)A₁g~184.5Room Temperature

Note: The Raman shifts can vary slightly depending on the specific experimental setup, sample preparation, and measurement conditions.

Neutron Powder Diffraction for Atomic Positions and Dynamics

Neutron powder diffraction (NPD) is a powerful technique for determining the precise atomic positions and investigating the lattice dynamics of crystalline materials. Unlike X-rays, which scatter from the electron cloud, neutrons scatter from the atomic nucleus. This makes neutron diffraction particularly sensitive to the positions of light elements and allows for the distinction between isotopes.

While detailed neutron powder diffraction studies specifically on this compound (SnSe₂) are not extensively reported in the available literature, the technique has been successfully applied to its close relative, stannous selenide (SnSe). Inelastic neutron scattering has been mentioned in the context of SnSe₂, but detailed findings from a full study are limited iaea.org.

For SnSe, neutron diffraction has been instrumental in studying its structural phase transition at high temperatures. These studies use time-of-flight (TOF) neutron total scattering to probe the evolution of the crystal structure from the low-symmetry orthorhombic GeS-type (space group Pnma) to a higher-symmetry orthorhombic TlI-type (space group Cmcm) at elevated temperatures researchgate.netnih.govresearchgate.net. By analyzing the neutron diffraction data, researchers can determine precise Sn-Se bond distances and track how they change as a function of temperature researchgate.net. This information is crucial for understanding the nature of the phase transition and its effect on the material's properties, such as its thermoelectric performance nih.govresearchgate.net. The analysis helps to build a comprehensive picture of both the long-range average structure and the short-range local order within the material nih.govresearchgate.net.

Electronic and Optical Phenomena in Tin Selenides

Electronic and Optical Phenomena in Stannic Selenide (B1212193)

Stannic selenide (SnSe2), a layered metal dichalcogenide, has garnered significant interest for its unique electronic and optical properties. refractiveindex.infoossila.comontosight.ai This n-type semiconductor, composed of earth-abundant elements, crystallizes in a layered structure, allowing for exfoliation into thin films and even monolayers. ossila.commdpi.com Its tunable band gap and high photoresponsivity make it a promising material for a variety of electronic and optoelectronic applications. ossila.comheegermaterials.com

The electronic band structure of this compound (SnSe2) has been a subject of extensive theoretical investigation to determine the nature and magnitude of its band gap. Calculations based on density functional theory (DFT) consistently show that bulk SnSe2 is an indirect band gap semiconductor. researchgate.netjournal-spqeo.org.ua

Different theoretical approaches have yielded a range of band gap values. For instance, one study calculated an indirect band gap of 1.07 eV and a direct gap of 1.84 eV. researchgate.net Another calculation using the local density approximation (LDA) resulted in an indirect band gap of 0.55 eV, which improved to 0.99 eV when accounting for Coulomb interaction (LDA+U), bringing it closer to experimental values. journal-spqeo.org.ua First-principles calculations have also reported an indirect band gap of 0.63 eV. researchgate.net For monolayer SnSe2, DFT calculations indicate it is an indirect-gap semiconductor with the conduction band minimum at the M point and the valence band maximum slightly away from the Γ point. ru.nl The calculated indirect and direct band gaps for monolayer SnSe2 using the TB model are 2.33 eV and 3.07 eV, respectively. ru.nl

The band gap of SnSe2 can be tuned over a wide range, from approximately 1.0 eV to 2.0 eV, by transitioning from bulk material to few-layer thin films. ossila.comheegermaterials.com This tunability is a key feature for its application in various photoelectronic devices. ossila.com

Table 1: Theoretical and Experimental Band Gap Values for this compound (SnSe2)

Material FormCalculation/Experimental MethodBand Gap TypeBand Gap Value (eV)
BulkCalculationIndirect1.07 researchgate.net
BulkCalculationDirect1.84 researchgate.net
Bulk (2H-polytype)DFT-LDAIndirect0.55 journal-spqeo.org.ua
Bulk (2H-polytype)DFT-LDA+UIndirect0.99 journal-spqeo.org.ua
BulkFirst-principles calculationIndirect0.63 researchgate.net
MonolayerTB modelIndirect2.33 ru.nl
MonolayerTB modelDirect3.07 ru.nl
Thin FilmExperimentalDirect1.2-1.5 nanotrun.com
Bulk to few-layerExperimentalTunable1.0 - 2.0 ossila.comheegermaterials.com

This table is interactive. Click on the headers to sort the data.

The electronic properties of this compound can be intentionally modified through various techniques, a process known as band engineering. This allows for the tailoring of its characteristics to suit specific device applications.

One effective method for modulating the electronic properties of SnSe2 is through the application of an external electric field or mechanical strain when it is part of a van der Waals heterostructure. For example, in a silicane/SnSe2 heterostructure, applying an electric field can transition the material from an indirect semiconductor to a metal. researchgate.net Specifically, the heterostructure acts as an indirect semiconductor for electric fields between -1 and 0.1 V/Å and becomes metallic in the 0.2 to 1 V/Å range. researchgate.net Furthermore, a semiconductor-metal phase transition can be induced at a compressive strain of -5%. researchgate.net The band alignment can also be shifted from type-II to type-I with an applied field of -0.7 V/Å. researchgate.net

Doping is another powerful tool for modulating the electronic properties of SnSe2. While pure SnSe2 can be non-conductive, doping can enhance its conductivity. nanotrun.com Strain engineering has also been explored in similar layered materials like tin disulfide (SnS2), where a moderate biaxial tensile strain can induce an indirect-to-direct band gap transition. aps.org This suggests that similar strain-induced modifications could be possible for SnSe2, broadening its potential in optoelectronic devices.

The performance of this compound in electronic devices is critically dependent on its charge carrier concentration and mobility. SnSe2 is noted for having a high intrinsic electron mobility at room temperature. mdpi.com

Experimental studies on SnSe2 have reported a range of values for these parameters, often depending on the material's form and preparation method. For instance, thin films of a SnSe2-SnSe alloy deposited at 473 K and annealed at higher temperatures showed increased optical mobility. researchgate.net In another study, SnSe2 layers deposited at an annealing temperature of 573 K exhibited a high mobility of 677 cm²/V·s. researchgate.net In contrast, bulk SnSe2 has been reported to have a lower mobility of approximately 4 cm²/V·s. researchgate.net

For comparison, studies on the related compound tin disulfide (SnS2) have shown that carrier mobility can be significantly enhanced through chemical treatment. For example, decorating multilayer SnS2 with EDTA led to a nearly one-order-of-magnitude increase in both electron concentration (from 4.99 × 10¹² to 4.14 × 10¹³ cm⁻²) and Hall mobility (from 32.4 to 237.1 cm²/V·s). acs.org While intrinsically low carrier concentrations can be a limiting factor in some applications, these can be optimized. researchgate.net

Table 2: Reported Carrier Mobility and Concentration in Tin Selenides

MaterialPreparation/ConditionCarrier Mobility (cm²/V·s)Carrier Concentration (cm⁻³)
SnSe2High intrinsic mobility462.6 mdpi.com-
SnSe2-SnSe alloyAnnealed at 573 K677 researchgate.net-
Bulk SnSe2-~4 researchgate.net-
SnS2Before EDTA treatment32.4 acs.org4.99 x 10¹² (cm⁻²) acs.org
SnS2After EDTA treatment237.1 acs.org4.14 x 10¹³ (cm⁻²) acs.org

This table is interactive. Click on the headers to sort the data.

Due to its layered crystal structure, this compound exhibits significant anisotropy in its charge transport properties. researchgate.net This means that its electrical conductivity and other transport characteristics differ depending on the crystallographic direction.

Theoretical calculations for SnS2, a structurally similar compound, reveal strong anisotropic thermal and electrical transport properties. researchgate.net This anisotropy is also expected in SnSe2. The layered structure of tin dichalcogenides like SnS2 and SnSe2 leads to these directional dependencies in their properties. rsc.org

The density of states (DOS) provides crucial information about the distribution of available electronic states at different energy levels within a material. For this compound, DOS analysis helps to understand its electronic structure and bonding characteristics.

Calculations show that for 2H-SnSe2, the valence band is primarily formed by selenium 4s- and 4p-states. journal-spqeo.org.ua The upper part of the valence band has a mixed character, involving Se 4p-states and Sn 5p-states. journal-spqeo.org.ua The conduction band of monolayer SnSe2 is composed of Sn s-orbitals and Se p-orbitals. ru.nl

The DOS near the Fermi level (Ef) is particularly important for understanding the material's electronic and thermoelectric properties. Both SnSe and SnSe2 exhibit a sharp decrease in the DOS near the Fermi level. researchgate.net This feature is linked to a high thermopower. researchgate.net In SnSe2, the bands are dominated by Se-p, Sn-s, and Sn-p states near the Fermi energy. researchgate.netosti.gov Due to its octahedral coordination, there is a significant charge transfer from tin to selenium. researchgate.netosti.gov Analysis of the partial DOS can also reveal the nature of chemical bonding and the effects of modifications, such as surface oxidation. For instance, in SnSe2 with a SnO2 surface layer, the DOS reveals modes related to the O-2s band. mdpi.com

Optical Absorption and Emission Characteristics

This compound exhibits interesting optical properties, making it suitable for optoelectronic applications like photodetectors and solar cells. heegermaterials.comnanotrun.com Its ability to absorb and emit light is directly related to its electronic band structure.

SnSe2 has a high absorption coefficient, which is a desirable property for photovoltaic materials. researchgate.net Thin films of SnSe2-SnSe alloys have been shown to have an absorption coefficient greater than 5 x 10⁴ cm⁻¹. researchgate.net The optical properties of these alloyed films, such as the refractive index and optical mobility, can be tuned by adjusting the annealing temperature. researchgate.net

Photoluminescence (PL) spectroscopy is used to study the emission characteristics of materials. In SnSe2-SnSe alloyed thin films, PL emission peaks have been observed at 805.1 nm and 1064.22 nm, confirming the presence of direct band gaps corresponding to the SnSe2 and SnSe phases, respectively. researchgate.net The wide range of the electromagnetic spectrum over which the band gap of SnSe2 can be tuned (from 1 to 2 eV) makes it a versatile material for various photoelectronic applications. ossila.comheegermaterials.com The strong light-matter interaction in SnSe2 has spurred interest in its use for photodetectors and field-effect transistors. refractiveindex.info

Influence of Doping and Phase Transitions on Optoelectronic Response

The optoelectronic properties of this compound can be intentionally modified and controlled through doping and by inducing phase transitions. These modifications are crucial for tailoring the material for specific device applications.

Influence of Doping:

Doping involves the intentional introduction of impurity atoms into the semiconductor lattice to alter its electrical and optical properties. osti.gov In SnSe2, doping can be used to modulate carrier concentration, change the conductivity type, and tune the band gap.

For instance, doping SnSe2 with sulfur to form SnSe2(1–x)S2x alloys allows for the continuous tuning of the band gap from that of pure SnSe2 (1.14 eV) to that of pure SnS2 (2.08 eV). acs.org This alloying also enhances the optical absorption strength in the visible spectral region. acs.org Similarly, alkali metal doping, such as with sodium (Na), in tin selenide polycrystals has been shown to decrease the optical bandgap with increasing dopant concentration. researchgate.net Doping can also repair atomic vacancies, such as sulfur vacancies in SnS2, which can significantly affect the material's electrical properties. acs.org The introduction of lattice defects through doping can influence both electronic and thermal properties. osti.gov

Influence of Phase Transitions:

This compound can exist in different crystal structures or phases, and transitions between these phases can dramatically alter its optoelectronic response. researchgate.net SnSe, a related tin selenide compound, undergoes a phase transition from an orthorhombic Pnma structure to a higher symmetry Cmcm structure at temperatures above 800 K. mdpi.com This high-temperature phase has different thermoelectric properties. mdpi.com

Pressure can also induce phase transitions. In SnSe, applying pressure can lead to structural changes, such as a transition from an orthorhombic to a monoclinic phase, which is accompanied by a change to a semimetallic state. mdpi.com These structural transitions, whether induced by temperature or pressure, alter the lattice parameters and crystal symmetry, which in turn affects the electronic band structure and, consequently, the optical and electrical properties. mdpi.com For example, laser irradiation can be used to induce phase changes in tin selenide, a property leveraged in photodetection and memory devices.

Advanced Architectures and Heterostructures Research

Thin Film Architectures and their Properties

Thin films of stannic selenide (B1212193) are central to its application in various technologies. Researchers have employed numerous deposition techniques to fabricate these films, each influencing the final properties of the material.

Common methods for depositing stannic selenide thin films include:

Thermal Evaporation: This technique involves heating this compound powder in a vacuum to deposit a thin film on a substrate. sapub.orgrsc.org Studies have shown that the thickness of the film, controlled by the evaporation rate, significantly impacts its optical and electrical properties. sapub.orgsapub.org For instance, as the film thickness increases, the optical band gap tends to decrease, while electrical resistivity also shows a decreasing trend. sapub.orgsapub.org

Chemical Bath Deposition (CBD): An inexpensive and low-temperature method, CBD allows for the production of good quality, polycrystalline films with an orthorhombic structure. chalcogen.roaip.org Films produced by this method have shown high absorbance in the UV region and high transmittance in the visible region, making them suitable for applications like aesthetic window glazes and in p-n junction solar cells. chalcogen.ro

Sputtering: This physical vapor deposition technique is another method used to create this compound thin films. rsc.org

Atomic Layer Deposition (ALD): ALD offers precise control over film thickness and composition, which is crucial for creating layered materials. rsc.orgpdx.edu This method is ideal for growing uniform and high-quality thin films over large areas. pdx.edu

Pulsed Laser Deposition (PLD): This method has been used to create nanoparticle thin films of tin selenide. researchgate.net Research has shown that the temperature of the plasma arc during deposition can induce phase transformations in the material. researchgate.net

The properties of these thin films are highly dependent on the deposition method and conditions. For example, thermally evaporated films have shown a direct band gap of around 1.26 eV and high absorption coefficients, making them suitable for solar cell applications. sapub.org On the other hand, films prepared by CBD have exhibited an indirect band gap of about 1.5 eV. chalcogen.ro The structure of the thin films, which is influenced by the preparation technique, strongly dictates their optical and electrical characteristics. sapub.org

Deposition TechniqueKey Findings/PropertiesPotential Applications
Thermal EvaporationBand gap decreases with increasing thickness (1.76 eV to 1.71 eV). sapub.org Resistivity decreases with increasing thickness. sapub.orgSolar cells sapub.org
Chemical Bath Deposition (CBD)Polycrystalline, orthorhombic structure. chalcogen.roaip.org Indirect band gap of ~1.5 eV. chalcogen.ro High absorbance in UV, high transmittance in visible. chalcogen.roAesthetic window glaze, p-n junction solar cells chalcogen.ro
Atomic Layer Deposition (ALD)Precise control over film thickness and composition. rsc.orgpdx.edu Growth of uniform, high-quality films. pdx.eduNext-generation electronics and optoelectronics pdx.edu
Pulsed Laser Deposition (PLD)Can create nanoparticle thin films. researchgate.net Deposition temperature can induce phase transformations. researchgate.netOptoelectronic devices researchgate.net

Two-Dimensional (2D) Materials Research

The layered structure of this compound, where layers are held together by weak van der Waals forces, allows for its exfoliation into two-dimensional (2D) sheets, including monolayer and few-layer forms. ossila.com This has opened up new avenues of research into its properties at the nanoscale.

Monolayer and Few-Layer Tin Selenides

Research into monolayer and few-layer this compound (SnSe₂) has revealed fascinating properties that differ from its bulk counterpart. rsc.org These 2D materials are promising for a variety of applications due to their unique electronic and optoelectronic characteristics. nih.gov

Several methods have been developed to synthesize few-layer SnSe₂, including:

Mechanical Exfoliation: This "scotch tape" method can be used to peel off layers from bulk crystals to obtain few-layer flakes. aip.org

Liquid Phase Exfoliation: this compound powder can be exfoliated in a liquid medium to produce nanosheets and nanoparticles. ossila.com

Chemical Vapor Deposition (CVD): CVD has been used to grow high-quality, few-layer SnSe₂ with controllable thickness. rsc.org One study reported the synthesis of bilayer SnSe₂ with a thickness of ~1.34 nm. rsc.org

Molecular Beam Epitaxy (MBE): This technique has also been employed to fabricate few-layer SnSe₂. rsc.orgacs.org

The properties of these 2D materials are highly dependent on the number of layers. For instance, the band gap of SnSe₂ can be tuned from approximately 1 eV in bulk to around 2 eV in monolayers, offering a wide range of the electromagnetic spectrum for optoelectronic applications. ossila.com Few-layer SnSe₂ has also been shown to exhibit high carrier mobility, which is advantageous for electronic devices. rsc.orgaip.org Studies on exfoliated few-layer SnSe₂ flakes have reported mobility of ~85 cm² V⁻¹ s⁻¹ at room temperature. aip.org

Surface Engineering and Passivation Studies

The performance and stability of 2D this compound can be significantly influenced by its surface properties. Surface engineering and passivation are therefore critical areas of research. One key challenge is the material's tendency to oxidize in ambient conditions, which can degrade its electrical properties. infn.it

A promising passivation strategy involves the controlled oxidation of the 2D SnSe₂ surface to form a thin, amorphous layer of tin oxide (a-SnO₂). infn.it This "skin-layer" can protect the underlying SnSe₂ from further degradation, leading to more stable and reproducible device performance. infn.it Another approach involves the use of a thin passivation layer of aluminum oxide (Al₂O₃), which has been shown to greatly improve the stability of SnSe₂/SnSe photodetectors, even under a high bias voltage. acs.org This passivation prevents surface photocorrosion and helps maintain high photoresponse. acs.org

Van der Waals (vdW) Heterostructures and Device Integration

The layered nature of this compound makes it an ideal candidate for creating van der Waals (vdW) heterostructures. These are assemblies of different 2D materials stacked on top of each other, held together by vdW forces. ossila.com Such structures can exhibit novel properties and functionalities that are not present in the individual constituent layers.

A notable example is the SnSe₂/SnSe heterostructure, which has been investigated for its potential in photodetectors. acs.orgresearchgate.net These heterostructures can be synthesized using a two-step vapor phase deposition method and have demonstrated improved photodetection performance compared to the single components. researchgate.net The Z-scheme charge transfer mechanism in these heterostructures leads to efficient carrier separation and transport. acs.org

Furthermore, integrating this compound with other 2D materials like graphene has been explored. researchgate.net Graphene-based vdW heterostructures with SnSe₂ have shown superior broadband nonlinear optical responses, highlighting their potential in ultrafast photonics. researchgate.net The fabrication of these heterostructures often involves techniques like the viscoelastic transfer of 2D materials using polydimethylsiloxane (B3030410) (PDMS) stamps. ossila.com

Nanocomposite Research

Incorporating this compound into nanocomposite materials offers another avenue to enhance its properties and create materials with tailored functionalities. A significant area of research has been the development of this compound/graphene oxide (GO) nanocomposites. acs.org

These nanocomposites have demonstrated improved electrical conductivity and enhanced thermoelectric properties compared to pure this compound. The integration with GO can even alter the conductivity type of SnSe from p-type to n-type. nih.gov By chemically modifying the surface of the GO, it is possible to further manipulate the thermoelectric properties of the resulting nanocomposite. acs.org This approach has led to a significant increase in the power factor, a key parameter for thermoelectric efficiency. nih.gov

Another example is the integration of layered tin selenide nanosheets with hexagonal boron nitride (h-BN). bohrium.com This composite material has shown excellent electrochemical activity for the detection of certain antibiotics, demonstrating its potential in sensor applications. bohrium.com The synthesis of these nanocomposites often involves methods like solvothermal synthesis followed by sonication. bohrium.com

Compound NameSynonym(s)Chemical Formula
This compoundTin(IV) selenide, Tin diselenideSnSe₂
Stannous selenideTin(II) selenideSnSe
Graphene OxideGONot applicable (variable)
Tin OxideStannic oxideSnO₂
Aluminum OxideAluminaAl₂O₃
Hexagonal Boron Nitrideh-BNBN
PolydimethylsiloxanePDMS(C₂H₆OSi)n

Theoretical and Computational Modeling of Tin Selenides

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational materials science, widely used to investigate the structural and electronic properties of stannic selenide (B1212193). DFT calculations can determine ground-state properties by solving the Schrödinger equation for a system of electrons.

Researchers employ various exchange-correlation functionals within DFT, such as the Perdew-Burke-Ernzerhof (PBE) functional, to model the behavior of electrons. researchgate.netmaterialsproject.org These calculations consistently show that bulk SnSe₂ is an indirect band gap semiconductor. researchgate.net For monolayer SnSe₂, DFT calculations also predict an indirect-gap nature, with the conduction band minimum (CBM) located at the M point and the valence band maximum (VBM) found near the Γ point of the Brillouin zone. ru.nl

DFT is routinely used to optimize the crystal structure, yielding lattice parameters that are in close agreement with experimental values. researchgate.net For example, relaxed lattice constants from DFT calculations have been reported as a = 3.80 Å and c = 5.90 Å. rsc.org However, a known limitation of standard DFT functionals like PBE is the underestimation of the semiconductor band gap. researchgate.netru.nl DFT calculations using the PBE functional for bulk SnSe₂ predict a band gap of approximately 0.67 eV, which is lower than experimental observations. researchgate.net

The Vienna Ab Initio Simulation Package (VASP) is a commonly used software for performing these DFT calculations on SnSe₂. materialsproject.org The insights from DFT are crucial for understanding the material's fundamental electronic characteristics and serve as a basis for more advanced computational methods. aip.orgspiedigitallibrary.org

Table 1: Calculated Lattice Parameters of Stannic Selenide (SnSe₂) using DFT

Parameter Calculated Value Source
In-plane lattice constant (a) 3.87 Å ru.nl
In-plane lattice constant (a) 3.80 Å rsc.org
Out-of-plane lattice constant (c) 5.90 Å rsc.org
Sn-Se Bond Length 2.75 Å ru.nl
Sn-Se Bond Length 2.72 Å materialsproject.org

GW Approximation for Electronic Structure Corrections

To overcome the band gap underestimation inherent in standard DFT calculations, more computationally intensive methods like the GW approximation are employed. ru.nlscispace.com The GW method, particularly the "single-shot" G₀W₀ approach, provides corrections to the electronic self-energy, yielding quasiparticle band gaps that are in much better agreement with experimental values. researchgate.netresearchgate.net

For bulk SnSe₂, applying the GW approximation corrects the DFT-PBE band gap of 0.67 eV to a more accurate value of 0.97 eV. researchgate.net For monolayer SnSe₂, the effect is even more pronounced. While DFT predicts a band gap of around 0.78 eV, the G₀W₀ calculation increases this value significantly to 2.75 eV. ru.nl Further refinement using self-consistent GW (sc-GW) schemes can increase the calculated quasiparticle band gap even more, to values as high as 3.07 eV for monolayer SnSe₂. ru.nlscispace.com These corrections are vital for accurately predicting the optical and electronic properties required for device applications.

Table 2: Comparison of Calculated Band Gaps for this compound (SnSe₂) using Different Methods

Material Form Method Band Gap (eV) Type Source
Bulk DFT-PBE 0.67 Indirect researchgate.net
Bulk GW Approximation 0.97 Indirect researchgate.net
Bulk HSE06 Hybrid Functional ~1.07 Indirect researchgate.net
Monolayer DFT-PBE 0.78 Indirect ru.nl
Monolayer G₀W₀ Approximation 2.75 Indirect ru.nl
Monolayer sc-G₁W₀ Approximation 3.07 Indirect ru.nlscispace.com

Molecular Dynamics and Lattice Dynamics Simulations

Molecular dynamics (MD) and lattice dynamics simulations are used to study the thermal and vibrational properties of this compound. Ab initio molecular dynamics (AIMD) simulations, performed at specific temperatures like 300 K, can confirm the thermodynamic stability of a crystal structure. acs.org For SnSe₂, these simulations have shown that the structure remains intact with only minor atomic fluctuations, confirming its stability at room temperature. acs.org

Lattice dynamics calculations are used to determine the phonon dispersion curves of a material. rsc.org Phonons are quantized modes of vibration in a crystal lattice and are responsible for thermal transport. For SnSe₂, these calculations reveal the nature of its vibrational modes, including the characteristic E_g (in-plane) and A_1g (out-of-plane) Raman peaks. researchgate.net By analyzing phonon group velocities and scattering rates, the lattice thermal conductivity can be predicted. rsc.org Calculations show that SnSe₂ has a relatively low out-of-plane thermal conductivity due to weak van der Waals forces between layers, a property that is significant for thermoelectric applications. rsc.org

First-Principles Calculations for Material Properties

First-principles calculations, a class of methods based on quantum mechanics that includes DFT, are essential for determining a wide range of material properties for this compound without empirical input. mdpi.complos.org These calculations provide deep insights into the electronic, optical, thermoelectric, and structural characteristics of SnSe₂. acs.orgacs.org

Key properties derived from first-principles calculations include:

Electronic Properties : Beyond the band structure, these calculations can determine the effective masses of charge carriers (electrons and holes), which influence mobility. ru.nlscispace.com The work function, representing the energy required to remove an electron from the surface, has also been calculated for monolayer SnSe₂ to be around 4.17 to 5.35 eV. acs.orgsemanticscholar.org

Thermoelectric Properties : By combining first-principles calculations with solutions to the Boltzmann transport equation, researchers can predict thermoelectric performance. acs.orgacs.org This includes calculating the Seebeck coefficient, electrical conductivity, and lattice thermal conductivity to optimize the thermoelectric power factor. acs.orgresearchgate.net

Optical Properties : The optical absorption coefficient of SnSe₂ can be computed, showing its potential for applications in optoelectronic devices like photodetectors. acs.org Calculations show that heterostructures involving SnSe₂ can enhance light absorption over a wider spectrum. acs.org

Table 3: Selected Material Properties of this compound (SnSe₂) from First-Principles Calculations

Property Material Form Calculated Value Source
Work Function Monolayer 4.1677 eV semanticscholar.org
Work Function Monolayer 5.35 eV acs.org
Electron Effective Mass (Γ-M) Monolayer 0.202 m₀ scispace.com
Electron Effective Mass (K-M) Monolayer 0.650 m₀ scispace.com
In-plane Thermal Conductivity (300 K) Bulk 7.76 W m⁻¹ K⁻¹ rsc.org
Out-of-plane Thermal Conductivity (300 K) Bulk 1.12 W m⁻¹ K⁻¹ rsc.org

Simulation Tools for Device Performance Optimization (e.g., wxAMPS)

To bridge the gap between fundamental material properties and real-world applications, specialized simulation tools are used to model and optimize the performance of electronic devices based on this compound.

Ab Initio Quantum Transport Simulations : For nanoscale transistors, such as field-effect transistors (FETs), ab initio quantum transport simulations are employed. These simulations can predict the performance limits of devices with gate lengths scaled down to a few nanometers. researchgate.net For monolayer SnSe₂ metal-oxide-semiconductor FETs (MOSFETs), such simulations have predicted ultrahigh on-state currents, suggesting its potential for future high-performance and low-power applications. researchgate.netacs.org These models are also used to study the contact properties between SnSe₂ and electrode materials like graphene. researchgate.net

Defect Formation Energy and Stability Calculations

The electronic properties of semiconductors are highly sensitive to the presence of intrinsic point defects. Theoretical calculations of defect formation energy are crucial for understanding which defects are most likely to form and how they will affect the material's behavior. ucl.ac.uk These calculations determine the energy required to create a defect (such as a vacancy, interstitial, or antisite) in the crystal lattice. rsc.org

The formation energy depends on the atomic chemical potentials, which are set by the growth conditions (e.g., "Sn-rich" or "Se-rich"). rsc.orgarxiv.org For this compound, first-principles calculations have been used to investigate the stability of various defects. mdpi.com

Key findings from defect calculations in tin chalcogenides include:

Selenium Vacancies (V_Se) : Calculations have shown that the formation of a single selenium vacancy in SnSe₂ is energetically feasible, requiring only about 1.28 eV. mdpi.com The presence of these vacancies can significantly alter the surface reactivity and electronic properties of the material.

Tin Vacancies (V_Sn) : In the related compound tin selenide (SnSe), tin vacancies are identified as having a low formation energy and are responsible for its intrinsic p-type conductivity. semanticscholar.orgacs.org

Defect Stability : The relative stability of different defect charge states is determined as a function of the Fermi level position within the band gap. This analysis helps to predict the equilibrium carrier concentrations and the intrinsic doping type (n-type or p-type) of the material. For example, studies on the related tin sulfide (B99878) (SnS₂) suggest it is intrinsically n-type due to tin interstitials, whereas SnS is p-type due to tin vacancies. bmd-lab.org

These calculations provide essential guidance for experimental efforts aimed at controlling the defect chemistry and tuning the electronic properties of this compound for specific device applications.

**Table 4: Calculated Formation Energy for a Selenium Vacancy in this compound (SnSe₂) **

Defect Type Formation Energy (eV/vacancy) Note Source
Single Se Vacancy 1.28 Creates SnSe₁.₈₈ surface mdpi.com
Second Se Vacancy 0.98 Neighboring the first vacancy mdpi.com

Functional Applications Research and Development

Thermoelectric Materials Research

Stannic selenide (B1212193) (SnSe₂), a layered transition metal dichalcogenide, has emerged as a compelling candidate for thermoelectric applications due to its earth-abundant constituents and non-toxic nature. mdpi.comresearchgate.net Research efforts are focused on enhancing its ability to convert waste heat into useful electrical energy, a property quantified by the dimensionless figure of merit (ZT). mdpi.comacs.org

Optimization of Thermoelectric Figure of Merit (ZT)

The thermoelectric figure of merit (ZT) is the primary metric for evaluating the performance of a thermoelectric material, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. acs.org A high ZT value is desirable and can be achieved by maximizing the power factor (S²σ) and minimizing the thermal conductivity. acs.org

Nanostructuring has proven effective in increasing ZT by reducing the lattice thermal conductivity through enhanced phonon scattering at interfaces. mdpi.comacs.org For instance, the synthesis of SnSe nanoparticles that, after annealing, contain a SnSe₂ secondary phase, has been shown to create N-type SnSe material with an ultra-low lattice thermal conductivity. researchgate.net Similarly, creating nanocomposites of SnSe with materials like modified graphene oxide can also enhance ZT by improving phonon scattering at the interfaces. acs.org

Doping is another critical strategy to optimize ZT. By introducing dopants, the carrier concentration can be tuned to improve the power factor. For example, doping SnSe₂ with silver (Ag) has been shown to improve the power factor, and consequently the ZT. researchgate.net A study on Ag-doped SnSe₂ revealed a moderate power factor of over 350 μWm⁻¹K⁻² at 773 K, suggesting its potential as a mid-temperature thermoelectric material. researchgate.net

The table below summarizes some of the reported ZT values for stannic selenide under different conditions.

Material SystemTemperature (K)ZT ValueReference
Sb-doped SnSe (polycrystalline)908~0.3 aip.org
SnSe Single Crystal (p-type, along b-axis)923~2.6 wikipedia.org
SnSe Single Crystal (p-type, along c-axis)923~2.3 wikipedia.org
(Na, K) co-doped polycrystalline SnSe based module588 (hot side)~5% (conversion efficiency) vinca.rs

Strategies for Power Factor Enhancement

The power factor (S²σ) is a crucial component of the thermoelectric figure of merit, representing the electrical power generating capability of the material. Enhancing the power factor typically involves optimizing the carrier concentration through doping, as both the Seebeck coefficient (S) and electrical conductivity (σ) are dependent on it. nih.gov

For this compound, which is intrinsically an n-type semiconductor, research has focused on various doping strategies to improve its power factor. researchgate.net Studies on solution-processed SnSe₂ thin films have shown that controlling the crystallographic orientation and creating controlled defects can lead to high electron concentrations on the order of ~10²⁰ cm⁻³, resulting in an enhanced power factor of 3.69 μW cm⁻¹K⁻². researchgate.net

The introduction of a SnSe₂ phase in Sn-Se films has been observed to change the conductivity to n-type and significantly reduce resistivity. sci-hub.se In films with a 34% SnSe₂ phase content, a maximum power factor of 155 μW/(m·K²) was achieved at 250 °C, a 75-fold increase compared to the pure phase film. sci-hub.se This enhancement is attributed to the SnSe₂ nanosheets effectively scattering low-energy carriers, thereby improving the Seebeck coefficient. sci-hub.se

Furthermore, doping with elements like silver has been explored. In a study on nanostructured SnSe thin films, silver doping led to a 300% improvement in the power factor compared to undoped samples. Another approach involves creating hole-doped SnSe thin films through a solution process that involves a transition from a SnSe₂ phase to a SnSe phase. This method has yielded a high thermoelectric power factor of 4.27 μW cm⁻¹K⁻². nih.gov

The table below presents research findings on the power factor enhancement in this compound.

Material SystemTemperature (K)Power Factor (μW cm⁻¹K⁻²)Key StrategyReference
Textured SnSe₂ Thin FilmRoom Temp.3.69Crystallographic orientation and defect control researchgate.net
Ag-doped SnSe₂ (Sn₀.₉₅Ag₀.₀₅Se₂)773>3.5 (equivalent to 350 μWm⁻¹K⁻²)Silver doping researchgate.net
Solution-processed hole-doped SnSe (from SnSe₂ precursor)Room Temp.4.27Composition change-driven texturing and doping nih.gov
Post-selenized a-axis oriented SnSe epitaxial films (quasi-layered, self-hole doped)600~5.9Post-selenization to increase carrier concentration bohrium.com
Sn-Se film with 34% SnSe₂ phase5231.55 (equivalent to 155 μWm⁻¹K⁻²)Phase content engineering sci-hub.se

Phonon Scattering Mechanisms and Thermal Transport Engineering

A key strategy for enhancing the thermoelectric performance of this compound is to reduce its thermal conductivity (κ) without significantly impairing its electrical properties. aip.org The thermal conductivity is a sum of electronic (κₑ) and lattice (κₗ) contributions. In semiconductors, the lattice contribution is dominant, and reducing it through "thermal transport engineering" is a primary research focus. This is often referred to as the "phonon-glass/electron-crystal" (PGEC) approach, where the material scatters phonons like a glass while allowing electrons to flow like a crystal. aip.org

The layered crystal structure of SnSe₂ naturally leads to anisotropic thermal transport, with lower thermal conductivity observed across the layers (cross-plane) compared to within the layers (in-plane). optica.org This is due to efficient phonon scattering at the grain boundaries in the cross-plane direction. optica.org

Nanostructuring is a powerful technique to introduce additional phonon scattering centers, such as grain boundaries and interfaces, thereby reducing κₗ. acs.orgaip.org Research has shown that preparing SnSe₂ as nanostructured polycrystalline pellets can significantly lower thermal conductivity. researchgate.netaip.org For example, high-energy ball milling of SnSe₂ has been used to reduce particle size to the nanoscale (~100 nm), which dramatically suppressed thermal conductivity from 5.72 W/m·K to 0.40 W/m·K. researchgate.net Similarly, the presence of a SnSe₂ secondary phase in annealed SnSe nanoparticles has been shown to enhance phonon scattering, leading to an ultra-low lattice thermal conductivity. researchgate.net

Doping can also influence thermal transport. The introduction of dopant atoms creates point defects that scatter short-wavelength phonons. For instance, Sb-doping in SnSe not only created Sn vacancies but also increased interlayer distances, which favored nanostructuration and resulted in a reduced thermal conductivity of ~0.6 W/m·K at room temperature. aip.org

The table below highlights different approaches to engineer thermal transport in this compound.

Material SystemKey Engineering StrategyResulting Thermal Conductivity (κ)Reference
Sb-doped SnSe (Sn₀.₈Sb₀.₂Se) PolycrystalsNanostructuring and Sb-doping creating Sn vacancies~0.6 W/m·K at 300 K aip.org
N-type SnSe with SnSe₂ secondary phaseNanostructure and presence of secondary phase0.393 W/m·K at 723 K researchgate.net
SnSe₂ Polycrystals via High-Energy Ball MillingNanostructuring by reducing particle size0.40 W/m·K at Room Temperature researchgate.net
Hot-pressed SnSe₂ Nanoplates (cross-plane)Crystallographic texture and grain boundariesκ /// κ ⊥ = 3.64 at 750 K optica.org

Waste Heat Recovery Concepts and Device Prototypes

Thermoelectric generators (TEGs) based on this compound are being investigated for their potential to convert waste heat from various sources, such as industrial processes and automotive exhaust, into valuable electrical energy. mdpi.comvinca.rsspecific-ikc.uk The efficiency of these devices is directly linked to the ZT of the thermoelectric material and the temperature difference across the device. vinca.rs

Research has moved from material-level characterization to the fabrication and testing of prototype devices. For instance, the first thin-film thermoelectric generator using tin selenide was developed by evaporating SnSe powder to create a porous network of nanosheets. specific-ikc.uk This structure exhibited ultralow thermal conductivity and demonstrated the capability to harvest electrical energy from a heat source. specific-ikc.uk

In the automotive sector, simulations have been performed to model waste heat recovery from an internal combustion engine's exhaust using thermoelectric modules. One such study focused on a TEG system using (Na, K) co-doped polycrystalline tin selenide, which is noted for its high Seebeck coefficient and low thermal conductivity. vinca.rsresearchgate.netvinca.rs The simulation, based on a 1.5-liter engine, predicted that a single module could produce 10.4 W of power with a conversion efficiency of nearly 5% at a temperature gradient of 285 K. vinca.rsvinca.rs The total system, with multiple modules, was projected to generate 477 W of power from exhaust gas at 900 K. vinca.rsvinca.rs

These studies highlight the potential of this compound-based materials in practical waste heat recovery applications, offering a low-cost and environmentally friendly alternative to traditional materials like bismuth telluride. vinca.rs

Thermoelectric Cooling Device Research

The same thermoelectric principles that allow for power generation also enable solid-state cooling. When a voltage is applied across a thermoelectric material, it can create a temperature gradient, effectively pumping heat from one side to the other. nih.gov This phenomenon, known as the Peltier effect, can be utilized in refrigeration and localized cooling applications.

While much of the research on this compound has focused on power generation from high-temperature waste heat, its properties also make it a candidate for thermoelectric cooling. nih.gov The efficiency of a thermoelectric cooler is also governed by the material's ZT value. Therefore, the strategies employed to enhance ZT for power generation, such as optimizing the power factor and reducing thermal conductivity, are equally applicable to improving cooling performance.

Research into specific thermoelectric cooling devices based on this compound is an emerging area. The development of high-performance n-type and p-type SnSe-based materials is a critical prerequisite for constructing efficient cooling modules. acs.org The demonstrated ability to produce both p-type and n-type SnSe materials opens the door for the fabrication of p-n junction-based thermoelectric coolers. acs.orgaip.org

Photovoltaic Device Research

This compound (SnSe₂) is also being explored as a promising material for photovoltaic applications, particularly as an absorber layer in thin-film solar cells. nbsvip.comnanotrun.comrsc.org Its appeal stems from its favorable optoelectronic properties, including a suitable band gap, and the use of earth-abundant and non-toxic elements. nanotrun.com SnSe₂ possesses a tunable band gap, which for bulk material is around 1.2-1.5 eV, making it well-suited for absorbing a significant portion of the solar spectrum. nanotrun.comrsc.org

Research in this area focuses on fabricating and optimizing SnSe₂-based solar cell devices to improve their power conversion efficiency (PCE). Various deposition techniques, such as thermal evaporation and chemical vapor deposition (CVD), are used to create thin films of SnSe₂. sapub.org

Simulations play a crucial role in designing and predicting the performance of novel solar cell architectures. One theoretical study proposed a new solar cell design based on a tin selenide (SnSe) absorber, which is closely related to SnSe₂. pv-magazine.com The simulation, performed using SCAPS-1D software, suggested that a device with a structure of n-CdS/p-SnSe/p⁺-CuInSe₂/p⁺⁺-WSe₂ could achieve a theoretical efficiency of up to 36.45%. pv-magazine.com This design incorporates a copper/indium/selenium (CIS) thin-film layer to augment current and a tungsten diselenide (WSe₂) back surface field (BSF) layer to reduce recombination losses. pv-magazine.com

Experimental work has also been conducted. For example, SnSe thin films have been deposited by thermal evaporation for solar cell applications, with studies focusing on optimizing film thickness and characterizing optical and electrical properties. sapub.org These films show high absorption coefficients, a key requirement for an efficient absorber layer. sapub.org Another study reported on the fabrication of SnSe-based solar cells with different device structures, although the achieved efficiencies have so far been modest, indicating that research is still in the early stages and there is significant room for improvement by addressing issues like junction quality and material defects. rsc.orgnih.gov

The table below summarizes some of the research findings on this compound-based photovoltaic devices.

Device StructureAbsorber MaterialReported/Simulated Efficiency (PCE)Key FindingsReference
n-CdS/p-SnSe/p⁺-CuInSe₂/p⁺⁺-WSe₂p-SnSe36.45% (Simulated)Addition of CIS and WSe₂ layers significantly boosts theoretical efficiency. pv-magazine.com
Glass/Ag/CdO:Sn/SnSe/AgSnSe0.59% (Experimental)Lower efficiency attributed to thin absorber layer and lower short-circuit current. rsc.org
SLG/Mo/α-SnSe/CdS/i-ZnO/Al:ZnO/Ni/Agα-SnSe1.42% (Experimental)Efficiency achieved with optimized selenium content during a two-stage selenization process. researchgate.net
Cu/FTO/CdS/SnSe/Sb₂Se₃/AuSnSe/Sb₂Se₃ (dual absorber)28.18% (Simulated)Addition of Sb₂Se₃ as a second absorber layer improves performance over a single SnSe absorber. researchgate.net

Absorber Layer Development and Optimization

The performance of photovoltaic devices hinges on the quality of the light-absorbing layer. For this compound-based solar cells, significant research efforts are dedicated to developing and optimizing the SnSe2 absorber layer.

Deposition Techniques:

A variety of methods are employed to fabricate SnSe2 thin films, each with its own set of advantages and challenges:

Physical Vapor Deposition (PVD): Techniques like thermal evaporation are widely used to deposit SnSe thin films. researchgate.netsapub.org In one study, SnSe thin films were successfully deposited on glass substrates using an Edward's Auto 306 Magnetron Sputtering System. sapub.org The properties of the resulting films, such as thickness and crystallinity, are highly dependent on deposition parameters like substrate temperature. researchgate.net Fine-tuning the substrate temperature to 250 °C has been shown to produce atomically smooth surfaces with good crystallinity and a preferred crystal orientation. researchgate.net

Chemical Vapor Deposition (CVD): CVD is another key technique for growing high-quality, ultrathin SnSe2 flakes. ossila.com This method allows for precise control over the film's composition and structure.

Solution-Based Methods: These methods, such as chemical bath deposition and spray pyrolysis, offer a low-cost and scalable approach to film fabrication. researchgate.net A chemical precipitation method has been used to synthesize SnSe nanoparticles in deionized water, offering a simple and time-efficient route to material production. ripublication.com Another approach involves the reaction of a selenium ethylenediamine (B42938) solution with a tin(II) chloride aqueous solution, followed by electron beam irradiation to produce nano tin selenide.

Vapor Transport Deposition (VTD): VTD is a successful vacuum deposition technique for creating compact and pinhole-free ultra-thin SnSe2 absorber layers. nih.gov Optimized VTD processes involve a three-step approach: seed layer deposition, annealing, and final absorber layer deposition. nih.gov

Optimization Strategies:

Optimizing the SnSe2 absorber layer is crucial for enhancing solar cell performance. Key strategies include:

Thickness Control: The thickness of the absorber layer significantly impacts its optical and electrical properties. Studies have shown that the optical band gap and resistivity of SnSe thin films vary with thickness. sapub.org For instance, an SnSe film with a thickness of 1.3 μm has been used in experimental solar cells. researchgate.net

Crystallinity and Morphology: Achieving high crystallinity and a favorable morphology is essential for efficient charge transport. Annealing is a common post-deposition step to improve the crystallinity of thin films. researchgate.net For example, the crystallinity of Sb2Se3 thin films, a related material, was improved after annealing. researchgate.net

Doping: The introduction of dopants can be used to tune the material's electrical properties. For instance, silver has been used as a dopant in nanostructured SnSe to enhance its thermoelectric properties.

Novel Solar Cell Architectures and Design

To overcome the efficiency limitations of conventional solar cell designs, researchers are exploring novel architectures incorporating this compound.

Heterojunctions:

A common approach is to form a p-n heterojunction with a suitable window layer. In many experimental and simulated designs, n-type cadmium sulfide (B99878) (CdS) is used as the window layer in conjunction with a p-type SnSe absorber. researchgate.netresearchgate.netpv-magazine.com The device structure is often a glass/Mo/SnSe/CdS/i-ZnO/ITO configuration. researchgate.net

Multi-junction and Tandem Cells:

Device Modeling and Simulation:

Simulation tools like SCAPS-1D (Solar Cell Capacitance Simulator) are instrumental in designing and optimizing new solar cell architectures. researchgate.netpv-magazine.com These simulations allow researchers to predict the performance of different device configurations and identify key parameters for improvement. For example, simulations have been used to model a novel Au/MoO3/p-SnSe/n-CdS/ITO/SLG heterojunction solar cell. researchgate.net

Efficiency Enhancement Studies

A primary goal of solar cell research is to maximize the power conversion efficiency (PCE). For this compound-based solar cells, various strategies are being investigated to enhance their efficiency.

Theoretical vs. Experimental Efficiency:

While theoretical efficiencies for SnSe-based solar cells are predicted to be as high as 32%, the efficiencies achieved in practice have been much lower. researchgate.net This discrepancy highlights the challenges in material quality and device fabrication that need to be addressed. researchgate.net

Key Factors Affecting Efficiency:

Several factors have been identified as critical to the performance of SnSe solar cells:

Defect Density: Defects within the absorber layer and at the interfaces can act as recombination centers, reducing the efficiency. researchgate.net

Band Alignment: Proper energy band alignment between the absorber layer and the adjacent layers is crucial for efficient charge separation and transport. unimib.it

Simulation-Guided Optimization:

Numerical simulations have shown that by optimizing various parameters, the efficiency of SnSe solar cells can be significantly improved. One study, using SCAPS-1D, demonstrated a potential path to increase the efficiency from an experimental value of 1.02% to a theoretical 27.72% by adjusting parameters such as shallow acceptor density, density of states, and the radiative recombination coefficient. researchgate.net

Current Boosting Layers and Back Surface Field (BSF) Investigations

Introducing additional functional layers into the solar cell structure is a promising strategy for enhancing performance.

Current Boosting Layers:

Researchers in Bangladesh have proposed a novel design for a SnSe solar cell that includes a thin layer of copper/indium/selenium (CIS) to act as a current boosting layer. pv-magazine.com Simulations of this design, with the structure n-CdS/p-SnSe/p+-CuInSe2/p++-WSe2, showed a significant increase in the short-circuit current from 38.62 mA/cm² to 42.54 mA/cm². pv-magazine.com

Back Surface Field (BSF):

A back surface field (BSF) is a layer of heavily doped material at the rear of the solar cell that creates an electric field. pveducation.orge3s-conferences.org This field acts as a barrier to minority carriers, reducing recombination at the back contact and thereby increasing the voltage and current. pveducation.orge3s-conferences.org

In the context of SnSe solar cells, the addition of a BSF layer made of tungsten diselenide (WSe2) has been shown through simulations to increase the cell's efficiency. pv-magazine.com Starting with a reference cell efficiency of 26.12%, the addition of the WSe2 BSF layer raised the simulated efficiency to 33.88%. pv-magazine.com Further combining this with the CIS current boosting layer resulted in a predicted efficiency of 36.45%. pv-magazine.com The optimized thickness for the WSe2 BSF in this specific design was found to be 100 nm. pv-magazine.com The use of BSF layers is a common strategy in other thin-film technologies as well, such as CdTe and CIGS solar cells, where materials like SnS have been investigated for this purpose. researchgate.netpv-magazine.com

Optoelectronic Device Research

The unique electronic and optical properties of this compound also make it a promising material for various optoelectronic devices beyond solar cells. ontosight.ai

Photodetector Development and Performance Analysis

This compound is being actively researched for its use in photodetectors due to its high photoresponsivity and fast response times. ossila.com

Fabrication and Device Structure:

SnSe2-based photodetectors are often fabricated by exfoliating thin flakes from bulk crystals and transferring them onto a substrate. ossila.comnih.gov A common device architecture is a metal-semiconductor-metal (MSM) structure. researchgate.net For example, SnSe nanosheets have been mechanically exfoliated and transferred onto a SiO2/p++ Si substrate to create a photodetector. nih.gov Another approach involves synthesizing SnS2 terrazzo-like structures using chemical vapor deposition (CVD) for use in highly responsive photodetectors. researchgate.net

Performance Metrics:

The performance of a photodetector is characterized by several key metrics:

Responsivity (R): This measures the output current per unit of incident optical power. SnSe-based photodetectors have demonstrated high responsivity. For instance, a device based on SnSe nanosheets exhibited a responsivity of 9.27 A/W. nih.gov Another report on a thermally grown SnSe film photodetector showed a responsivity of 860 mAW-1 for infrared light in self-powered mode. researchgate.net

Detectivity (D*): This metric indicates the ability of the detector to sense weak optical signals. A high detectivity of 4.08 × 10^10 Jones has been reported for an SnSe-based photodetector. nih.gov

Response Speed: The rise and fall times determine how quickly the photodetector can respond to changes in light intensity. SnSe-based photodetectors have shown fast response times, on the order of nanoseconds. nih.gov

Spectral Range: this compound photodetectors can operate over a broad spectral range, from the ultraviolet (UV) to the near-infrared (NIR). nih.gov Devices have shown responsive abilities from 360 nm to 1550 nm. nih.gov

Optical Communication Technology Applications

The fast response speed and broad spectral range of this compound photodetectors make them suitable for applications in optical communication technologies. While direct applications in optical communication systems are still an emerging area of research, the excellent performance characteristics of SnSe-based photodetectors suggest their potential for use in components like receivers for optical links. The ability to detect light in the NIR region, including wavelengths used in telecommunications (e.g., 1550 nm), is particularly relevant. nih.govresearchgate.net

Light Sensing Device Concepts

The favorable optoelectronic properties of this compound make it a material of interest for photodetectors and other light-sensing devices. iisc.ac.in Research has demonstrated that SnSe₂ can be utilized in photodetectors that are responsive to a broad spectrum of light, from the visible to the infrared range. researchgate.netiphy.ac.cn The performance of these devices is often characterized by key metrics such as responsivity, detectivity, and response time.

Photodetectors based on this compound have shown promising results. For instance, devices fabricated from SnSe₂ have demonstrated high responsivity and detectivity. optica.org Heterostructures, which combine SnSe₂ with other materials, have been explored to enhance device performance. A photodetector based on a SnSe₂/Bi₂Se₃ heterostructure exhibited a high responsivity of 2.3 A/W and a detectivity of 1.6 x 10¹¹ Jones, along with a fast response time of 40 µs. optica.org Similarly, heterostructures with SnS and SnSe have also shown high photoresponsivities. jos.ac.cn The performance of SnSe₂-based photodetectors can be influenced by the device architecture and the properties of the material, such as its band gap and charge carrier mobility. mdpi.com

Some research has focused on self-powered photodetectors that can operate without an external power source, which is advantageous for certain applications. researchgate.net The unique electrical and optical properties of SnSe₂ allow for the generation of a photocurrent under illumination, enabling this self-powered operation. researchgate.net

Table 1: Performance of this compound-Based Photodetectors

Device Structure Wavelength (nm) Responsivity (A/W) Detectivity (Jones) Response Time Citation
SnSe₂/Bi₂Se₃ Heterostructure 638 2.3 1.6 x 10¹¹ 40 µs optica.org
SnS/SnSe₂ Heterostructure 405-850 4.99 x 10³ 5.80 x 10¹² 3.13 ms (B15284909) jos.ac.cn
SnSe/SnSe₂ Heterostructure 405-850 5.91 x 10³ 7.03 x 10¹² 4.74 ms jos.ac.cn
SnSe₂ FET 405 19.83 4.23 x 10¹⁰ 23.8 ms iphy.ac.cn
Bilayer SnSe₂ 633 ~0.5 - 2.1 ± 0.3 ms (rise) / 3.2 ± 0.2 ms (fall) mdpi.com
SnSe₂ Crystal Flakes (~50 nm) 543 0.48 - 17 µs (rise) / 45 µs (fall) mdpi.com
SnSe₂/PTAA Heterojunction 390 41.02 - - acs.org

Energy Storage Applications

The unique layered structure of this compound also makes it a candidate for energy storage applications, specifically in lithium-ion batteries and supercapacitors. researchgate.net

Lithium-Ion Battery Electrode Material Investigations

This compound has been investigated as a potential anode material for lithium-ion batteries (LIBs) due to its high theoretical capacity. researchgate.netrsc.org The layered structure of SnSe₂ is advantageous for the insertion and extraction of lithium ions during the charge and discharge cycles. researchgate.net However, a significant challenge with this compound as an anode material is the large volume change that occurs during the alloying/de-alloying process with lithium, which can lead to poor cycling stability and capacity fade. researchgate.net

Research efforts have focused on addressing these challenges through various strategies, such as the synthesis of nanostructured materials and the creation of composite materials. For example, confining SnSe nanobelts within a reduced graphene oxide aerogel has been shown to improve the cycling performance of SnSe-based anodes. researchgate.net Another approach involves the creation of composites with carbon nanofibers to enhance structural stability. researchgate.net

Table 2: Electrochemical Performance of this compound-Based Anodes for Lithium-Ion Batteries

Material Current Density (A g⁻¹) Reversible Capacity (mAh g⁻¹) Cycle Life Citation
SnSe/FLG Composite 1.0 - 92.8% retention after 2000 cycles researchgate.net
SnSe/C Nanofiber 1.0 405 Stable after 500 cycles researchgate.net
SnSe Hybrid Structure 0.2 1023 (initial), 498 (after 120 cycles) 120 cycles worldscientific.com

Supercapacitor Electrode Research and Electrochemical Performance

This compound is also being explored as an electrode material for supercapacitors, which are energy storage devices known for their high power density and long cycle life. researchgate.net The performance of supercapacitor electrodes is evaluated based on their specific capacitance, energy density, and power density.

Table 3: Electrochemical Performance of this compound-Based Supercapacitor Electrodes

Electrode Material Specific Capacity/Capacitance Energy Density (Wh kg⁻¹) Power Density (W kg⁻¹) Cycling Stability Citation
(Ni, Sn)Se₂-2.5 116 mAh g⁻¹ at 1 A g⁻¹ 34.2 855 80% retention after 4000 cycles researchgate.net
3DG/ZnSe–SnSe₂ 1515.2 F g⁻¹ at 1 A g⁻¹ 25.3 750 91.3% retention after 20,000 cycles acs.org
3DG/CoSe₂-SnSe₂ 478.0 C g⁻¹ 21.3 800.0 97.4% retention after 50,000 cycles researchgate.net

Memory Switching Device Research

This compound has been investigated for its potential use in memory switching devices, including resistive random-access memory (RRAM) and phase-change memory (PCRAM). researchgate.netresearchgate.net These devices rely on the ability of the material to switch between different resistance states.

In the context of PCRAM, the switching mechanism is based on the transition between amorphous and crystalline states, which have different electrical resistivities. aip.org Research has shown that SnSe₂ films can exhibit fast recrystallization times, on the order of nanoseconds. aip.org Electronic switching devices fabricated from SnSe₂ have demonstrated the ability to switch between high and low resistance states. aip.org

For RRAM applications, the switching is often related to the formation and rupture of conductive filaments within the material. SnSe nanowires have shown reversible, polarity-dependent memory switching with a significant on/off ratio, suggesting their potential for low-power, non-volatile memory. soton.ac.uk

Catalysis Research (e.g., Photocatalytic Activity)

This compound has demonstrated potential as a photocatalyst, a material that can facilitate chemical reactions when exposed to light. This property is attributed to its semiconductor nature and its ability to absorb light and generate electron-hole pairs.

Research in this area has explored the use of this compound for various photocatalytic applications, including the degradation of pollutants. nih.gov For example, SnSe₂ has been investigated for its ability to enhance the photocatalytic hydrogen evolution rate when combined with other materials in a composite structure. researchgate.net The efficiency of the photocatalytic process can be influenced by factors such as the morphology of the material and the presence of co-catalysts. researchgate.net

Field-Effect Transistors (FETs) and Electronic Key Devices

The semiconductor properties of this compound make it a suitable material for the fabrication of field-effect transistors (FETs), which are fundamental components of modern electronics. aip.org Research on SnSe₂-based FETs has focused on characterizing their electrical properties, such as electron mobility and the on/off current ratio.

Studies have reported varying mobility values for SnSe₂, with some exfoliated few-layer flakes exhibiting mobilities as high as ~85 cm² V⁻¹ s⁻¹ at room temperature. aip.org The on/off ratio of SnSe₂ FETs is a critical parameter for their application in digital logic, and researchers have achieved high on/off ratios, in some cases as high as 10⁴. scispace.comnih.gov The performance of these devices can be influenced by factors such as the thickness of the SnSe₂ layer and the type of dielectric material used in the transistor structure. iphy.ac.cnscispace.com Furthermore, heterostructures incorporating SnSe₂, such as in tunnel field-effect transistors (TFETs), are being explored for low-power electronic applications. mdpi.comberkeley.edu

Table 4: Performance of this compound-Based Field-Effect Transistors

Device Structure Electron Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Substrate/Dielectric Citation
SnSe₂ Multilayer FET 0.25 47.9 Au electrodes iphy.ac.cn
Few-layered SnSe₂ FET with DI water gate ~127 ~10⁴ De-ionized (DI) water scispace.comnih.gov
Mechanically exfoliated few-layer SnSe₂ ~85 (at 300 K) - - aip.org
Bilayer SnSe₂ 4 10³ SiO₂/Si mdpi.com
WSe₂/SnSe₂ TFET - 10⁷ ZrO₂ berkeley.edu

Research Challenges and Future Directions for Stannic Selenide Snse₂

The exploration of stannic selenide (B1212193) (SnSe₂), a layered metal dichalcogenide, has revealed its significant potential for applications in electronics, optoelectronics, and energy conversion. ontosight.aiossila.com However, realizing this potential requires overcoming several key research challenges. Future research efforts are being directed towards addressing performance limitations, refining synthesis and fabrication processes, and deepening the fundamental understanding of its structure-property relationships.

Q & A

Q. How can researchers reconcile discrepancies in elastic modulus data for SnSe₂ across studies?

  • Methodological Answer : Variations arise from anisotropic crystal structure and measurement techniques (ultrasonic vs. nanoindentation). Use directionally resolved nanoindentation on single crystals to measure Young’s modulus (E) along [001] and [100] axes. Compare with DFT-calculated elastic tensors (C₁₁, C₁₂, C₄₄) using stress-strain methods. Report Poisson’s ratio and shear modulus to enable cross-study validation .

Key Considerations for Methodological Rigor

  • Experimental Design : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing synthesis parameters (precursor ratios, reaction time/temperature) and characterization protocols .
  • Data Contradiction Analysis : Use multivariate regression to identify confounding variables (e.g., oxygen contamination, substrate effects) and publish negative results to aid community troubleshooting .
  • Ethical Compliance : Obtain institutional approval for hazardous material handling (e.g., Se precursors) and disclose conflicts of interest in funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.